Astrazon Red 6B
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWHMOVSQRYRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6441-82-3 | |
| Record name | Basic violet 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astrazon Red 6B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Astrazon Red 6B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrazon Red 6B, also known by its Colour Index name Basic Violet 7, is a synthetic cationic dye belonging to the methine class.[1][2] It is characterized by its vibrant red-purple hue and is primarily utilized in the textile industry for dyeing acrylic fibers.[1][3] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, presented for the scientific community.
Chemical Structure and Identification
The chemical structure of this compound is a key determinant of its color and properties. It is formed through the condensation of 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde.[1][3]
Molecular Structure:
Caption: Chemical Structure of this compound
| Identifier | Value |
| IUPAC Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride[2] |
| CAS Number | 6441-82-3[1][4] |
| C.I. Name | Basic Violet 7[1] |
| C.I. Number | 48020[1][5] |
| Molecular Formula | C24H30Cl2N2[1][4] |
| Molecular Weight | 417.42 g/mol [1][4] |
| Chemical Class | Methine Dye[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a dark-colored powder with moderate solubility in water.[1][3] Notably, specific melting and boiling points are not well-defined, as the dye tends to decompose at elevated temperatures.[6]
| Property | Value/Description |
| Appearance | Dark red to dark purple to dark blue crystalline powder.[5][7] |
| Odor | Odorless.[6] |
| Solubility | ~10 g/L in water at 20 °C.[1][3] |
| Melting Point | Not determined.[6] |
| Boiling Point | Not determined.[6] |
| Stability | Stable under normal storage conditions (room temperature).[6] Decomposes at elevated temperatures.[2] |
| Reactivity | No hazardous reactions are known under prescribed handling and storage.[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
UV-Visible Spectroscopy: The dye exhibits a characteristic strong absorption in the visible region, which is responsible for its color. The maximum absorption wavelength (λmax) in water has been reported to be in the range of 538.0 to 542.0 nm. Adsorption studies have also utilized an absorption maximum of 525 nm for concentration measurements.[8]
Experimental Protocols
While detailed proprietary synthesis protocols are not publicly available, the general synthetic route is known.
Synthesis of this compound (General Procedure):
The synthesis involves the condensation reaction between two key intermediates: 1,3,3-trimethyl-2-methyleneindoline (also known as Fischer's base) and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde.[1][3]
Caption: General Synthesis Workflow for this compound
Experimental Protocol for Adsorption Studies:
Several studies have investigated the removal of this compound from aqueous solutions using various adsorbents. A general experimental protocol for such studies is as follows:
-
Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.
-
Batch Adsorption Experiments:
-
A series of flasks are prepared with a fixed volume of the dye solution of a known initial concentration.
-
A specific amount of adsorbent is added to each flask.
-
The pH of the solutions is adjusted to the desired value.
-
The flasks are agitated in a thermostatic shaker at a constant temperature and speed for a specified contact time to reach equilibrium.
-
-
Analysis:
-
After adsorption, the solid adsorbent is separated from the solution by centrifugation or filtration.
-
The concentration of the remaining this compound in the supernatant/filtrate is determined spectrophotometrically by measuring the absorbance at its λmax (e.g., 525 nm) and using a pre-established calibration curve.[8]
-
Caption: Workflow for a Typical Adsorption Experiment
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[6] It is also very toxic to aquatic life with long-lasting effects.[6] When handling this chemical, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]
Conclusion
This technical guide provides a consolidated resource on the chemical properties and structure of this compound for the scientific community. While key identifiers and qualitative properties are well-documented, a notable gap exists in the public availability of specific quantitative data such as melting and boiling points, as well as detailed experimental protocols for its synthesis and purification. The provided information on its structure, spectroscopic properties, and handling serves as a valuable foundation for researchers working with this compound in various applications, from materials science to environmental remediation studies.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy this compound | 6441-82-3 [smolecule.com]
- 3. This compound | 6441-82-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. shop.carl-jaeger.de [shop.carl-jaeger.de]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Astrazon Red 6B (CAS Number 6441-82-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astrazon Red 6B, also known as Basic Violet 7, is a cationic methine dye with the CAS number 6441-82-3.[1] Primarily utilized in the textile industry for its vibrant red hue and good fastness properties on acrylic fibers, it has also found applications in biological staining and has been investigated for its potential as a photosensitizer.[1][2] This technical guide provides an in-depth overview of this compound, consolidating its chemical and physical properties, synthesis, applications, and safety information. Detailed experimental methodologies derived from available literature are presented, alongside visualizations of its proposed mechanisms of action and experimental workflows to support researchers and professionals in drug development and other scientific fields.
Chemical and Physical Properties
This compound is a dark red to purple crystalline powder.[3] Its chemical structure features a trimethylindolium group, contributing to its color and stability.[1] The compound is soluble in water, forming a bright reddish-purple solution.[4]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 6441-82-3[1][2][3][5] |
| IUPAC Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride[1] |
| Synonyms | Basic Violet 7, Stenacrile Brilliant Red 6B, C.I. 48020[2][3][5] |
| Molecular Formula | C₂₄H₃₀Cl₂N₂[2][3][5] |
| Chemical Class | Methine Dye (Cationic)[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 417.42 g/mol [2][3][5] |
| Appearance | Dark red to dark purple to dark blue powder/crystalline solid[3] |
| Water Solubility | 10 g/L at 20°C[4] |
| Storage Conditions | Room Temperature[3] |
Synthesis
The synthesis of this compound typically involves a condensation reaction. The process can be summarized as the condensation of 1,3,3-Trimethyl-2-methyleneindoline with 4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde, followed by conversion into the chloride salt.[4]
References
Astrazon Red 6B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Astrazon Red 6B, a synthetic cationic dye with applications ranging from textile manufacturing to biomedical research. This document consolidates key information on its synonyms, chemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.
Chemical Identity and Synonyms
This compound is a methine dye known by a variety of synonyms and chemical identifiers across different industries and databases.[1][2] Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and accurate identification of the compound.
The most common synonyms and identifiers for this compound are listed below:
-
Systematic Name: N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride[1]
-
Other Synonyms: Stenacrile Brilliant Red 6B, Stenacrile rouge brillant 6B, Aizen Cathilon Red 6B, Catonic Red 6B, Catonic Red X-6B, Catonic Red 10B.[2][3][4]
Quantitative Data
A summary of the key physicochemical and toxicological properties of this compound is presented in the table below. This data is essential for experimental design, safety assessment, and understanding the behavior of the dye in various systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [1][3][4][5] |
| Molecular Weight | 417.42 g/mol | [1][3][4][5] |
| Appearance | Dark red to dark purple to dark blue powder/crystalline | [3][4] |
| Water Solubility | 10 g/L (at 20 °C) | [6] |
| Bulk Density | 620 - 760 kg/m ³ | [7] |
| Acute Oral Toxicity (Rat) | LD₅₀: 1600 mg/kg | [7] |
| Aquatic Toxicity (Fish) | LC₅₀: 10 - 100 mg/l (48 h, Leuciscus idus) | [7] |
| Aquatic Toxicity (Daphnia) | EC₅₀: < 1 mg/l (Daphnia magna) | [7] |
Experimental Protocols
This compound is a subject of interest in environmental science, particularly in studies focused on the removal of dyes from wastewater. The following is a detailed methodology for a batch adsorption experiment, a common technique to evaluate the efficacy of adsorbents in dye removal.
Batch Adsorption Protocol for this compound Removal
This protocol is adapted from studies on the removal of this compound from aqueous solutions using low-cost adsorbents.
Objective: To determine the adsorption capacity of a given adsorbent for this compound.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, biomass)
-
pH meter
-
Spectrophotometer
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Standard laboratory glassware
Methodology:
-
Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.
-
Adsorption Experiments:
-
For each concentration, add a precise amount of the adsorbent (e.g., 0.1 g) to a fixed volume of the dye solution (e.g., 50 mL) in a conical flask.
-
Adjust the pH of the solutions to a desired value using dilute HCl or NaOH. The optimal pH for adsorption of this compound is often around 6.[1]
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 24 hours).
-
-
Sample Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound.
-
Determine the final concentration of the dye in the solution using a pre-established calibration curve.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Analyze the adsorption data using isotherm models (e.g., Langmuir, Freundlich) to describe the adsorption behavior.
-
Visualization of Mechanisms
While specific intracellular signaling pathways for this compound are not well-documented, its potential application as a photosensitizer in Photodynamic Therapy (PDT) provides a relevant mechanistic framework to visualize. PDT is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[8] The general mechanism of PDT is illustrated below.
Caption: General mechanism of Photodynamic Therapy (PDT).
This diagram illustrates the four key stages of PDT, a process for which this compound has been investigated as a potential photosensitizer.[1] The process begins with the administration of the photosensitizer, which localizes in the target tissue. Subsequent activation by light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS) that cause cellular damage and ultimately, cell death.[8]
References
- 1. Buy this compound | 6441-82-3 [smolecule.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 6441-82-3 [chemicalbook.com]
- 7. shop.carl-jaeger.de [shop.carl-jaeger.de]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Absorption and Emission Spectra of Astrazon Red 6B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known photophysical properties of Astrazon Red 6B (C.I. Basic Violet 7; C.I. 48020), a cationic methine dye. Due to a scarcity of publicly available, detailed spectral data for this specific compound, this document also furnishes detailed experimental protocols for the determination of its absorption and emission characteristics, alongside a discussion of its mechanism of action in biological staining.
Core Photophysical Data
Quantitative spectral data for this compound is not extensively documented in peer-reviewed literature. The available information on its absorption maximum (λmax) varies depending on the solvent and the presence of binding partners, highlighting the sensitivity of its electronic structure to the local environment.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | ~525 nm | Aqueous solution[1] |
| ~570 nm | In a complex with Mercury(II)[2] | |
| Molar Absorptivity (ε) | Data not available | - |
| Emission Maximum (λem) | Data not available | - |
| Fluorescence Quantum Yield (Φ) | Data not available | - |
It is important to note that the color of this compound in aqueous solution is described as a bright reddish purple. In concentrated sulfuric acid, it appears yellow, turning to a reddish-orange upon dilution[3].
Experimental Protocols for Spectral Characterization
To address the gap in available data, the following sections provide detailed methodologies for the experimental determination of the absorption and emission spectra of this compound.
This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.
I. Materials and Equipment:
-
This compound powder
-
Spectroscopic grade solvent (e.g., ethanol, methanol, deionized water)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
II. Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum.
-
Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette and place it in the sample beam path.
-
Data Acquisition: Scan the absorbance over a wavelength range of approximately 400 nm to 700 nm.
-
Repeat for all Concentrations: Repeat the measurement for all prepared dilutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where 'A' is the absorbance, 'b' is the path length (1 cm), and 'c' is the concentration.
-
This protocol describes the methodology to determine the fluorescence emission spectrum and quantum yield of this compound.
I. Materials and Equipment:
-
This compound solutions of known, low absorbance (A < 0.1 at the excitation wavelength)
-
A stable, well-characterized fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol)
-
Spectrofluorometer with an excitation and emission monochromator
-
Quartz fluorescence cuvettes
II. Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Determine Excitation Wavelength: Set the emission monochromator to a wavelength slightly longer than the absorption maximum (λmax) found from the UV-Vis spectrum and scan the excitation monochromator to find the excitation maximum. For optimal signal, the excitation wavelength is typically set to the absorption maximum.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan the emission monochromator over a range starting from just after the excitation wavelength to a longer wavelength where the fluorescence intensity returns to baseline.
-
Record the emission spectrum of the solvent blank and subtract it from the sample's spectrum to correct for Raman scattering.
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a solution of the fluorescence standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is close to that of the sample solution.
-
Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield (Φ) of the sample can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.
-
Visualization of Experimental Workflow and Biological Interaction
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectral analysis and the proposed mechanism of biological staining.
Mechanism of Biological Interaction
This compound is a cationic dye, meaning it carries a positive charge at physiological pH. In biological staining, its mechanism of action is primarily based on electrostatic interactions. Cellular components such as nucleic acids (DNA and RNA) and certain acidic proteins are negatively charged due to the presence of phosphate and carboxylate groups, respectively. The positively charged this compound molecules are therefore attracted to and bind with these negatively charged macromolecules, leading to their staining and visualization under a microscope. This interaction is generally non-specific and is driven by the principles of charge attraction.
References
Technical Guide: Determination of the Fluorescence Quantum Yield of Astrazon Red 6B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield (Φ) for the cationic dye Astrazon Red 6B. While a specific published quantum yield value for this compound was not identified in a thorough literature search, this document outlines the necessary protocols and data presentation structures to enable researchers to determine this critical photophysical parameter. The methodologies described are based on established techniques for similar fluorescent dyes.
Introduction to this compound and Fluorescence Quantum Yield
This compound is a cationic methine dye.[1] Cationic dyes are widely used in various applications, including textile dyeing and biological staining.[1][2] The fluorescence quantum yield is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in biological imaging and sensing applications.
The determination of the fluorescence quantum yield is crucial for the characterization of any new or uncharacterized fluorescent molecule. The most common method for this is the relative quantum yield determination, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4]
Quantitative Data Presentation
As no specific photophysical data for this compound is readily available, the following table templates are provided for researchers to populate with their experimental data. For comparative purposes, a table with photophysical properties of common red fluorescent dyes is also included.
Table 1: Experimental Data for this compound
| Parameter | Value | Standard Deviation |
| Solvent | ||
| Excitation Wavelength (nm) | ||
| Absorption Maximum (λabs, nm) | ||
| Emission Maximum (λem, nm) | ||
| Molar Absorptivity (ε, M-1cm-1) | ||
| Fluorescence Lifetime (τ, ns) | ||
| Fluorescence Quantum Yield (ΦF) |
Table 2: Photophysical Properties of Selected Red Fluorescent Dyes (for reference)
| Dye | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| Rhodamine B | Ethanol | 554 | 575 | 0.69 - 0.97[4] |
| Rhodamine 101 | Ethanol | 574 | 595 | 0.913[5][6] |
| Cresyl Violet | Ethanol | 588 | 610 | 0.578[5][6] |
| Oxazine 170 | Ethanol | 617 | 640 | 0.579[5][6] |
| Oxazine 1 | Ethanol | 645 | 665 | 0.141[5][6] |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
This protocol is adapted from established methods for determining the relative fluorescence quantum yield of dyes like Rhodamine B.[3][4][7]
3.1. Materials and Instruments
-
This compound
-
Standard Dye: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine B or Rhodamine 101).
-
Solvent: Spectroscopy-grade solvent in which both the sample and standard are soluble and stable. Ethanol is a common choice for many dyes.[5][7]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both this compound and the standard dye in the chosen solvent at a concentration of approximately 1 x 10-5 M.[7]
-
-
Preparation of Dilute Solutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[8] It is often recommended to keep the absorbance below 0.05.[7]
-
-
Absorption Measurements:
-
Record the UV-Vis absorption spectra of all dilute solutions of this compound and the standard dye.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of all dilute solutions. The excitation wavelength must be the same for both the sample and the standard.
-
The emission spectra should be corrected for the instrument's spectral response.[3]
-
Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis and Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard dye.
-
The relationship should be linear, and the slope of the resulting line should be determined for both the sample (GradX) and the standard (GradStd).
-
The fluorescence quantum yield of this compound (ΦX) can be calculated using the following equation:[8]
ΦX = ΦStd * (GradX / GradStd) * (nX2 / nStd2)
Where:
-
ΦStd is the quantum yield of the standard dye.
-
GradX and GradStd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nX and nStd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizations
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
Logical Relationship for Quantum Yield Calculation
Caption: Logical inputs for the quantum yield calculation formula.
References
- 1. Buy this compound | 6441-82-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jascoinc.com [jascoinc.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of Astrazon Red 6B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Astrazon Red 6B (also known as C.I. Basic Violet 7), a cationic methine dye. The document details its solubility in various solvents, presents a generalized experimental protocol for solubility determination, and includes visualizations of a key chemical interaction and a typical experimental workflow.
Core Data: Solubility of this compound
The solubility of a dye is a critical parameter for its application in various fields, including textile dyeing, ink formulation, and biological staining. The following data summarizes the available quantitative information on the solubility of this compound.
Quantitative Solubility Data
Limited quantitative data is available for the solubility of this compound in a range of solvents. The most commonly cited solvent is water.
| Solvent | Temperature (°C) | Solubility (g/L) | Source |
| Water | 20 | 10 | [1][2] |
| Water | 25 | 50 | |
| Water | 25 | 0.01259 |
Note: Conflicting data exists for the solubility of this compound in water at 25°C. Researchers should verify this parameter experimentally for their specific applications.
Qualitative information suggests that related basic dyes, such as C.I. Basic Violet 1, are soluble in ethanol and chloroform. One source indicates that 1 gram of C.I. Basic Violet 1 dissolves in 10 ml of ethanol and 15 ml of glycerol.[3] However, specific quantitative solubility data for this compound in organic solvents remains largely unavailable in the reviewed literature.
Experimental Protocols: Determining Dye Solubility
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a generalized methodology based on the equilibrium shake-flask method followed by UV-Vis spectrophotometry is presented below. This is a common and reliable method for determining the solubility of colored compounds.
Generalized Shake-Flask Method for Solubility Determination
1. Materials and Reagents:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, methanol, acetone)
-
Volumetric flasks
-
Centrifuge and centrifuge tubes
-
Thermostatic shaker or water bath
-
UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
To completely remove any undissolved particles, centrifuge a portion of the supernatant at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining microparticles.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations: Chemical Interactions and Experimental Workflows
To further elucidate the properties and applications of this compound, the following diagrams, generated using the DOT language, illustrate a key chemical interaction and a typical experimental workflow.
Formation of an Ion Associate with a Mercury-Bromide Complex
This compound can form an ion associate with the bromide complex of mercury(II), a reaction that has been utilized for the spectrophotometric determination of mercury.
Caption: Formation of the this compound-Mercury Bromide Ion Associate.
Experimental Workflow for Biological Staining
This compound is used as a biological stain, likely due to its cationic nature, which facilitates interaction with negatively charged cellular components. The following diagram outlines a generalized workflow for its use in staining biological samples.
Caption: A generalized workflow for biological staining with this compound.
References
Astrazon Red 6B: A Technical Guide to its Mechanism of Action as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astrazon Red 6B, a cationic methine dye, functions as a biological stain primarily through electrostatic interactions with negatively charged cellular components. Its positive charge facilitates binding to anionic macromolecules such as nucleic acids (DNA and RNA) and certain acidic proteins, enabling visualization under light microscopy. While utilized in histology and microbiology for staining tissues and cells, its application is less specific and not as well-characterized as more established biological stains.[1][2][3] This guide provides a detailed overview of the core mechanism of action of this compound, its chemical properties, and general principles of its application in biological staining, acknowledging the limited availability of specific, in-depth protocols and quantitative data in the current scientific literature.
Chemical and Physical Properties
This compound is a synthetic organic dye with the following key characteristics:
| Property | Value |
| Chemical Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride |
| Synonyms | Basic Violet 7, C.I. 48020, Stenacrile brilliant red 6B |
| Chemical Formula | C₂₄H₃₀Cl₂N₂ |
| Molecular Weight | 417.42 g/mol |
| CAS Number | 6441-82-3 |
| Appearance | Dark red to dark purple crystalline powder |
| Solubility | Soluble in water |
Core Mechanism of Action
The primary mechanism of action for this compound as a biological stain is rooted in its cationic nature. In an aqueous solution, the dye molecule carries a net positive charge. This positive charge drives the electrostatic attraction and subsequent binding to negatively charged components within biological specimens.
Key cellular targets for this compound include:
-
Nucleic Acids: The phosphate backbone of both DNA and RNA is rich in negatively charged phosphate groups. These anionic sites serve as primary binding locations for the cationic this compound molecules. This interaction leads to the staining of the cell nucleus and ribosomes in the cytoplasm.
-
Acidic Proteins: Certain proteins, particularly those with a high content of acidic amino acid residues (e.g., aspartic acid, glutamic acid), will carry a net negative charge at physiological pH. This compound can bind to these proteins, contributing to the staining of the cytoplasm and extracellular matrix.
-
Other Anionic Molecules: Other negatively charged molecules within the cell, such as glycosaminoglycans in the extracellular matrix, can also serve as binding sites for the dye.
The intensity of staining is dependent on the density of these anionic sites within the tissue or cell. Structures with a high concentration of nucleic acids, such as the nucleus of a metabolically active cell or a bacterial cell, will stain more intensely.
Figure 1. General mechanism of this compound staining.
Experimental Protocols
Detailed and validated experimental protocols for the specific use of this compound in histological or cytological staining are not widely available in the scientific literature. However, a general protocol can be extrapolated based on the principles of staining with basic dyes. Researchers should optimize concentrations and incubation times for their specific applications.
General Staining Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove paraffin wax.
-
Transfer slides through a descending series of ethanol solutions: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse slides in distilled water.
-
-
Staining:
-
Prepare a working solution of this compound (e.g., 0.1% to 1% in distilled water or a dilute acetic acid solution to enhance binding).
-
Immerse slides in the this compound staining solution for 1-5 minutes. Incubation time will need to be optimized.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If overstaining occurs, slides can be briefly dipped in a dilute acid solution (e.g., 0.5% acetic acid) to remove excess dye. This step requires careful microscopic monitoring.
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol solutions: 70% (1 minute), 95% (1 minute), 100% (2 changes of 2 minutes each).
-
Clear in xylene (or a substitute) for 2 changes of 2 minutes each.
-
Mount with a permanent mounting medium.
-
Figure 2. General workflow for staining with this compound.
Quantitative Data
Quantitative data on the spectral properties of this compound when bound to biological macromolecules is scarce. The following table summarizes the known physical properties. Researchers should perform their own spectral analysis for specific applications.
| Parameter | Value/Observation |
| Absorption Maximum (in water) | Not consistently reported in available literature for biological staining applications. A study on its removal from aqueous solution used a wavelength of 525 nm for measurement. |
| Emission Maximum | Not consistently reported in available literature for biological staining applications. |
| Optimal pH for Binding | Around pH 6 has been noted for optimal adsorption in environmental studies, which may be relevant for biological staining.[1] |
| Binding Affinity (Kd) | Not reported in the context of binding to nucleic acids or proteins. |
| Quantum Yield | Not reported in the context of biological staining. |
Applications and Limitations
This compound can be used as a general nuclear and cytoplasmic stain in various tissues.[2][3] Its red color provides good contrast with blue counterstains like hematoxylin if used in a multi-staining protocol. However, its utility is limited by its lack of specificity compared to other well-established histological stains.[1] For instance, it does not differentiate between DNA and RNA, and its binding to proteins is general.
Conclusion
This compound acts as a biological stain through a straightforward mechanism of electrostatic attraction between the cationic dye and anionic cellular components. While it can effectively stain nuclei and cytoplasm, its application in research is hampered by a lack of detailed characterization and specificity. For quantitative and highly specific localization studies, researchers are advised to use more established and well-documented biological stains. Further research is required to fully elucidate the potential and limitations of this compound in specialized biological staining applications.
References
Astrazon Red 6B for Live Cell Imaging: A Feasibility Assessment and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astrazon Red 6B, a cationic dye traditionally utilized in the textile industry and for staining fixed biological specimens, presents potential for live cell imaging due to its charged nature, which facilitates interaction with cellular components. However, a comprehensive review of existing literature reveals a significant lack of data on its photophysical properties, cytotoxicity in living cells, and established protocols for live-cell applications. This guide provides a summary of the currently available information on this compound and outlines a proposed experimental workflow to systematically evaluate its feasibility as a live cell imaging probe. While direct application is not yet established, this document serves as a foundational resource for researchers interested in exploring the potential of this dye.
Introduction
Live cell imaging is a cornerstone of modern cell biology and drug discovery, enabling the real-time visualization of dynamic cellular processes. The selection of appropriate fluorescent probes is critical for successful live-cell imaging, with key considerations including brightness, photostability, low cytotoxicity, and specificity. This compound is a cationic dye belonging to the azo and methine class, suggesting it may interact with negatively charged structures within living cells, such as mitochondria and nucleic acids.[1] This document explores the known characteristics of this compound and provides a framework for its potential application in live cell imaging.
Physicochemical and Toxicological Properties of this compound
A thorough literature search yielded limited specific data regarding the photophysical and cytotoxic properties of this compound in the context of live cell imaging. The available information is summarized below.
| Property | Value/Information | Source |
| Chemical Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride | [1] |
| Synonyms | Basic Violet 7, Stenacrile Brilliant Red 6B | |
| CAS Number | 6441-82-3 | |
| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [1] |
| Molecular Weight | 417.42 g/mol | [1] |
| Appearance | Dark red to dark purple crystalline powder | |
| Absorbance Maximum (λmax) | ~525 nm (in aqueous solution) | |
| Fluorescence Excitation | Not Reported | |
| Fluorescence Emission | Not Reported | |
| Quantum Yield | Not Reported | |
| Photostability | Not Reported | |
| Toxicity | Harmful if swallowed, causes serious eye damage. Very toxic to aquatic life. | [2] |
| Cytotoxicity (IC50) | Not Reported for any cell line. |
Proposed Experimental Workflow for Feasibility Assessment
Given the absence of established protocols, a systematic evaluation is necessary to determine the suitability of this compound for live cell imaging. The following experimental workflow is proposed.
Caption: Proposed experimental workflow for evaluating this compound in live cell imaging.
Detailed Methodologies for Key Experiments
Photophysical Characterization
Objective: To determine the fundamental spectral properties of this compound.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to final concentrations (e.g., 1-10 µM) in phosphate-buffered saline (PBS, pH 7.4).
-
Absorbance Spectroscopy: Use a spectrophotometer to measure the absorbance spectrum from 300 to 700 nm to determine the absorbance maximum (λmax).
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence excitation and emission spectra. Scan for excitation across a range below the λmax and for emission at wavelengths longer than the λmax.
-
Quantum Yield Determination: Calculate the relative quantum yield using a reference standard with a known quantum yield (e.g., Rhodamine B in ethanol) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Photostability Assessment: Continuously expose a solution of this compound to the excitation light in a spectrofluorometer or on a microscope and measure the decay of fluorescence intensity over time.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to living cells.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium and treat the cells for a relevant incubation period (e.g., 24 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Live Cell Staining and Imaging
Objective: To visualize the subcellular localization of this compound in living cells.
Protocol:
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.
-
Staining: Prepare a staining solution of this compound in pre-warmed culture medium at a concentration well below the IC50 (e.g., 100-500 nM). Remove the existing medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for a range of times (e.g., 15-60 minutes) at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.
-
Co-localization: To identify the stained organelles, co-stain the cells with known organelle-specific dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) and assess the overlap of the fluorescence signals.
Potential Signaling Pathways and Cellular Uptake
As a cationic molecule, the cellular uptake of this compound is likely driven by the plasma membrane and mitochondrial membrane potentials.
Caption: Potential cellular uptake and localization mechanism of this compound.
Conclusion and Future Directions
This compound is a readily available and inexpensive cationic dye that, based on its chemical properties, holds theoretical potential for live cell imaging. However, the current lack of critical data on its photophysical characteristics and cytotoxicity prevents its direct application. The experimental workflow detailed in this guide provides a clear path for researchers to systematically evaluate its feasibility. Should this compound prove to have favorable properties, it could become a useful tool for staining specific organelles in living cells. Future work should focus on executing the proposed experiments to populate the data gaps and, if successful, optimizing staining protocols for various cell types and imaging modalities.
References
Evaluating the Photodynamic Therapy Potential of the Azo Dye Astrazon Red 6B: A Technical Guide for Researchers
Introduction
Astrazon Red 6B is a cationic azo dye recognized for its application in the textile, ink, and coatings industries due to its vibrant color and stability.[1][2] Its chemical structure, C24H30Cl2N2, lends it excellent lightfastness, a property that, in the context of photomedicine, raises questions about its potential as a photosensitizing agent for applications such as photodynamic therapy (PDT).[1][3] PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[4][5][6][7]
Currently, there is a notable absence of scientific literature investigating or establishing the efficacy of this compound as a photosensitizer for photodynamic therapy. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this compound, or similar novel dye compounds, for their potential in PDT. The protocols and data presentation formats outlined herein are based on established methodologies in the field of photodynamic medicine.
Part 1: Core Photophysical and Photochemical Characterization
The initial step in evaluating a candidate photosensitizer is to determine its fundamental photophysical and photochemical properties. These characteristics are critical indicators of its potential to induce a photodynamic effect.
Key Photophysical Parameters
An ideal photosensitizer for PDT should possess strong absorption in the red or near-infrared region of the electromagnetic spectrum (the "therapeutic window," ~650-950 nm), where light penetration through tissue is maximal.[8] Additionally, a high quantum yield of singlet oxygen generation is a primary determinant of photodynamic efficacy.[9]
Table 1: Essential Photophysical and Photochemical Properties for a Candidate Photosensitizer
| Property | Symbol | Desired Value for PDT | Experimental Method |
| Maximum Absorption Wavelength | λmax | 650 - 950 nm | UV-Visible Spectroscopy |
| Molar Extinction Coefficient | ε | > 20,000 M⁻¹cm⁻¹ | UV-Visible Spectroscopy |
| Fluorescence Quantum Yield | Φf | Low | Fluorescence Spectroscopy |
| Singlet Oxygen Quantum Yield | ΦΔ | High (ideally > 0.4) | Direct or indirect methods |
| Photobleaching Quantum Yield | Φpb | Low | Spectrophotometric monitoring during irradiation |
Experimental Protocols
1. Determination of Absorption Spectrum and Molar Extinction Coefficient:
-
Objective: To identify the wavelength of maximum absorbance (λmax) and the light-absorbing capacity (ε) of this compound.
-
Methodology:
-
Prepare a series of known concentrations of this compound in a relevant solvent (e.g., DMSO, ethanol, or PBS).
-
Measure the absorbance of each solution across the UV-Visible spectrum (typically 300-900 nm) using a spectrophotometer.
-
Identify the λmax from the resulting spectra.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
-
2. Measurement of Singlet Oxygen Quantum Yield (ΦΔ):
-
Objective: To quantify the efficiency of singlet oxygen generation by this compound upon light absorption.
-
Methodology (Indirect Method using a Chemical Trap):
-
A solution containing this compound and a singlet oxygen trap (e.g., 9,10-diphenylanthracene, DPA) is prepared.[10] A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used as a standard.[10][11]
-
The solution is irradiated with light at the λmax of the photosensitizer.
-
The decrease in absorbance of the chemical trap, which reacts with singlet oxygen, is monitored over time using a spectrophotometer.[10]
-
The ΦΔ of this compound is calculated relative to the reference standard.[10][11]
-
Part 2: In Vitro Assessment of Photodynamic Efficacy
Following favorable photophysical characterization, the next stage involves assessing the biological activity of the candidate photosensitizer in relevant cell culture models. This typically involves evaluating its cytotoxicity in the dark versus upon light activation, its ability to be taken up by cancer cells, and the mechanism by which it induces cell death.
Experimental Workflow for In Vitro PDT Evaluation
Data Presentation
Quantitative results from in vitro studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 2: Example Data Summary for In Vitro Cytotoxicity Studies
| Cell Line | This compound Conc. (µM) | Light Dose (J/cm²) | Cell Viability (%) | IC50 (µM) |
| HeLa | 0 | 0 | 100 ± 5 | - |
| HeLa | 10 | 0 | 98 ± 4 | > 50 (Dark) |
| HeLa | 0 | 10 | 99 ± 5 | - |
| HeLa | 1 | 10 | 75 ± 6 | 2.5 (Light) |
| HeLa | 5 | 10 | 30 ± 7 | |
| HeLa | 10 | 10 | 5 ± 2 | |
| MCF-7 | 10 | 0 | 95 ± 6 | > 50 (Dark) |
| MCF-7 | 5 | 10 | 45 ± 8 | 4.8 (Light) |
Detailed Experimental Protocols
1. Cytotoxicity Assay (e.g., MTT Assay):
-
Objective: To determine the concentration-dependent cytotoxicity of this compound with and without light exposure.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.[12]
-
Incubate the cells with various concentrations of this compound for a defined period (e.g., 4-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove unbound dye.
-
Add fresh culture medium. The "light" group is irradiated with a light source (e.g., LED array) at the predetermined λmax and a specific light dose, while the "dark" control group is kept in the dark.[12][13]
-
Incubate the cells for a further 24-48 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Cell viability is expressed as a percentage relative to untreated control cells.
-
2. Cellular Uptake and Localization:
-
Objective: To visualize and quantify the cellular accumulation of this compound.
-
Methodology:
-
Grow cells on glass coverslips or in imaging dishes.
-
Incubate with this compound for various time points.
-
Wash cells with PBS.
-
For localization, co-stain with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Visualize the intracellular fluorescence of this compound using fluorescence microscopy.[14]
-
For quantification, cells can be detached and analyzed by flow cytometry to measure the mean fluorescence intensity.[15][16]
-
3. Determination of Cell Death Mechanism (Apoptosis vs. Necrosis):
-
Objective: To distinguish between apoptotic and necrotic cell death pathways induced by this compound-PDT.
-
Methodology (Annexin V and Propidium Iodide Staining):
-
Following PDT treatment, collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[12]
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Annexin V-negative, PI-positive cells are necrotic.
-
-
Part 3: Elucidation of Molecular Mechanisms and Signaling Pathways
PDT-induced cell death is a complex process involving multiple signaling pathways that are often initiated at the site of primary photodamage.[4][6] The subcellular localization of the photosensitizer is a key determinant of the ensuing cell death modality.[5] For instance, mitochondrial photodamage often triggers the intrinsic apoptotic pathway, while damage to the endoplasmic reticulum can lead to paraptosis or apoptosis, and lysosomal damage can induce apoptosis.[4]
Common Signaling Pathways in PDT-Induced Apoptosis
Logical Relationship for Investigating Cell Death
The determination of the specific cell death pathway involves a series of logical steps and experiments designed to probe key molecular events.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 8. Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Photodynamic therapy with light-emitting diode arrays producing different light fields induces apoptosis and necrosis in gastrointestinal cancer [frontiersin.org]
- 14. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
Astrazon Red 6B for Plant Cell Staining: A Technical Guide
Disclaimer: The use of Astrazon Red 6B for staining plant cells is not a widely documented application in scientific literature. This guide is a theoretical framework based on the chemical properties of this compound as a cationic dye and general principles of plant cell staining. The protocols provided are hypothetical and would require empirical validation.
Introduction
This compound is a cationic azo dye, primarily utilized in the textile industry for its vibrant red hue and strong affinity for acrylic fibers.[1] Its cationic nature, meaning it carries a positive charge, suggests a potential for binding to negatively charged components within plant cells, such as the cell wall and nucleus. This guide explores the theoretical application of this compound for plant cell staining, provides a hypothetical protocol, and discusses potential mechanisms of action.
Core Principles and Mechanism of Action
As a cationic dye, this compound's staining potential in plant cells would theoretically rely on electrostatic interactions. Plant cell walls are rich in negatively charged pectin molecules, and the DNA within the nucleus is also negatively charged due to its phosphate backbone. The positively charged this compound molecules would be attracted to and bind with these anionic sites, leading to their visualization under a microscope. This principle is similar to other cationic dyes used in biological staining, such as Acridine Orange, which binds to the cell wall.
Signaling Pathway Diagram (Hypothetical Interaction)
Caption: Hypothetical electrostatic interaction of cationic this compound with negatively charged components of a plant cell.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value |
| Synonyms | Stenacrile brilliant red 6B, Basic violet 7 |
| CAS Number | 6441-82-3 |
| Molecular Formula | C₂₄H₃₀Cl₂N₂ |
| Molecular Weight | 417.42 g/mol |
| Appearance | Dark red to dark purple to dark blue powder/crystalline |
| Class | Azo dye |
Source:[1]
Proposed Experimental Protocol for Staining Plant Cells
This protocol is a starting point for researchers wishing to investigate the utility of this compound for staining plant cells. Optimization of dye concentration, incubation time, and washing steps will be necessary.
Materials:
-
This compound dye powder
-
Distilled water
-
Ethanol (for stock solution)
-
Buffer solution (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Plant material (e.g., onion epidermal peels, Arabidopsis thaliana seedlings)
-
Microscope slides and coverslips
-
Microscope with bright-field or fluorescence capabilities
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1% (w/v) stock solution of this compound in ethanol.
-
Dilute the stock solution in your chosen buffer to achieve a working concentration. A starting range of 0.01% to 0.1% (w/v) is suggested.
-
-
Sample Preparation:
-
Obtain thin sections of the plant material. For example, peel a single layer of the inner epidermis from an onion bulb or mount whole Arabidopsis seedlings.
-
-
Staining:
-
Place the plant material on a microscope slide.
-
Add a drop of the this compound working solution to the sample.
-
Incubate for 5-15 minutes at room temperature. Incubation time may need to be adjusted based on the tissue type and desired staining intensity.
-
-
Washing:
-
Gently remove the excess stain by washing with the buffer solution. This step is crucial to reduce background staining and improve contrast. Repeat the wash 2-3 times.
-
-
Mounting and Observation:
-
Add a drop of clean buffer or a mounting medium to the stained sample.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
Observe the stained cells under a microscope.
-
Experimental Workflow Diagram
Caption: Proposed workflow for staining plant cells with this compound.
Quantitative Data
As there is no published research on the use of this compound for quantitative analysis in plant cells, no data can be presented. Should this dye prove effective, quantitative studies could involve measuring the fluorescence intensity in different cellular compartments or correlating staining intensity with the concentration of specific cellular components.
Established Alternatives for Plant Cell Staining
For researchers requiring reliable and well-documented staining of plant cells, several alternative dyes are available.
| Dye | Target Cellular Component(s) | Notes |
| Toluidine Blue O | General purpose stain, metachromatic | Stains different tissues in different colors based on their chemical composition. |
| Safranin | Nuclei, lignified and cutinized cell walls | A classic botanical stain, often used as a counterstain. |
| Aceto-carmine | Nuclei and chromosomes | Widely used in plant cytology for its specificity to chromatin. |
| DAPI | DNA (Nuclei) | A fluorescent stain that binds strongly to DNA. |
| Propidium Iodide | DNA (Nuclei), Cell Wall | A fluorescent stain often used to assess cell viability and as a counterstain for the cell wall. |
Conclusion
While this compound is a well-established dye in the textile industry, its application in plant cell biology is largely unexplored. Based on its cationic nature, it holds theoretical potential for staining negatively charged structures within plant cells. The provided protocol is a hypothetical starting point for investigation. However, for routine and reliable staining of plant cells, researchers are advised to use established dyes with well-documented protocols and predictable results. Further research is necessary to validate the efficacy and specificity of this compound as a biological stain for plant tissues.
References
Methodological & Application
Application Notes and Protocols: Astrazon Red 6B for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrazon Red 6B, also known as Basic Violet 7, is a cationic methine dye.[1] Due to its positive charge, it can interact with negatively charged components within cells, making it a candidate for use as a fluorescent stain in biological research. This document provides detailed application notes and a generalized protocol for the use of this compound in fluorescence microscopy for staining cultured cells. As the fluorescence properties of this compound are not extensively characterized in the scientific literature for microscopy applications, this protocol is based on the known properties of cationic dyes and general fluorescence staining procedures.
Chemical and Spectral Properties
This compound is a vibrant red dye with the chemical formula C₂₄H₃₀Cl₂N₂ and a molecular weight of approximately 417.42 g/mol .[2] As a cationic dye, it is expected to accumulate in organelles with a negative membrane potential, such as mitochondria, and may also bind to nucleic acids in the nucleus.
| Property | Value | Reference |
| Synonyms | Basic Violet 7, Stenacrile brilliant red 6B | [2] |
| CAS Number | 6441-82-3 | [2] |
| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [2] |
| Molecular Weight | 417.42 g/mol | [2] |
| Appearance | Dark red to dark purple powder | [2] |
| Excitation (λex) | ~570 nm (inferred from absorbance maximum) | Inferred from spectrophotometric data |
| Emission (λem) | ~590 - 670 nm (Estimated) | Estimated based on typical Stokes shift |
Note on Spectral Properties: The precise excitation and emission maxima of this compound for fluorescence microscopy have not been definitively reported in peer-reviewed literature. The excitation wavelength of ~570 nm is inferred from its reported maximum absorbance. The emission wavelength is an estimation based on the typical Stokes shift (the difference between the excitation and emission wavelengths) for red fluorescent dyes, which generally ranges from 20 to 100 nm.[1][3][4] Researchers should empirically determine the optimal settings for their specific microscope and filter sets.
Staining Principle
The staining mechanism of this compound is based on its cationic nature. The positively charged dye molecules are attracted to and accumulate in cellular compartments with a net negative charge. This can include the mitochondrial matrix, due to the proton gradient across the inner mitochondrial membrane, and the cell nucleus, due to the negatively charged phosphate backbone of DNA. The specific localization may vary depending on cell type and physiological state.
Experimental Protocols
The following are generalized protocols for staining both live and fixed adherent cultured cells with this compound. Optimization of dye concentration, incubation time, and washing steps may be necessary for different cell lines and experimental conditions.
Live-Cell Staining Protocol
This protocol is intended for the visualization of potential mitochondrial staining.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cultured adherent cells on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1 mM stock solution of this compound: Dissolve 4.17 mg of this compound in 10 mL of DMSO. Mix well by vortexing. Store the stock solution at -20°C, protected from light.
-
Prepare a working staining solution: Dilute the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., excitation around 570 nm and emission collection between 590 nm and 670 nm).
-
Fixed-Cell Staining Protocol
This protocol is suitable for observing the general distribution of the dye, which may include nuclear staining.
Materials:
-
This compound powder
-
DMSO, anhydrous
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium
-
Cultured adherent cells on coverslips
Procedure:
-
Cell Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If nuclear staining is desired, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working staining solution of 1-10 µM this compound in PBS from the 1 mM DMSO stock solution.
-
Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with suitable filter sets.
-
Experimental Workflow Diagram
Concluding Remarks
This compound is a readily available cationic dye with potential applications in fluorescence microscopy. Due to the limited availability of specific protocols and spectral data for this application, the provided information serves as a starting point for researchers. It is imperative to optimize the staining conditions and confirm the spectral properties using your specific instrumentation. Further characterization of this compound's photostability and specificity will be valuable for its broader adoption in cellular imaging.
References
Application Notes and Protocols for Astrazon Red 6B in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrazon Red 6B is a cationic dye belonging to the methine class. Its positive charge allows it to interact with negatively charged components within cells, such as nucleic acids and the inner mitochondrial membrane, making it a candidate for live-cell staining applications. While primarily utilized in the textile industry, its fluorescent properties suggest potential for use in biological research.
This document provides a comprehensive guide to utilizing this compound for cell staining. As specific, validated protocols for this dye are not widely published, the following information is based on the general principles of using cationic dyes for cellular imaging. These protocols should be considered a starting point and will likely require optimization for specific cell types and experimental conditions.
Physicochemical Properties
A summary of the known properties of this compound is presented below. Researchers should note that key fluorescence data, such as quantum yield and photostability, are not extensively documented and may need to be determined empirically.
| Property | Value |
| Synonyms | Basic Violet 7, C.I. 48020 |
| Molecular Formula | C₂₄H₃₀Cl₂N₂ |
| Molecular Weight | 417.42 g/mol |
| Appearance | Dark red to dark purple crystalline powder |
| Solubility | Soluble in water |
| Storage | Store at room temperature, protected from light |
Experimental Protocols
I. Determining the Optimal Staining Concentration
The ideal concentration of this compound will balance strong fluorescent signal with minimal cytotoxicity. A concentration titration is a critical first step.
Protocol: Concentration Titration for Optimal Staining
-
Cell Preparation:
-
Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes or 96-well imaging plates) and culture to the desired confluency (typically 50-70%).
-
-
Preparation of Staining Solutions:
-
Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water or DMSO.
-
Prepare a series of working concentrations ranging from 0.1 µM to 25 µM by diluting the stock solution in serum-free cell culture medium.
-
-
Staining Procedure:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the various concentrations of this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells twice with pre-warmed, complete cell culture medium.
-
Add fresh, pre-warmed complete medium to the cells.
-
Image the cells immediately using a fluorescence microscope with a filter set appropriate for red fluorescence (e.g., a rhodamine filter set).
-
-
Analysis:
-
Evaluate the staining intensity and subcellular localization at each concentration.
-
Assess cell morphology for any signs of cytotoxicity (e.g., cell rounding, blebbing).
-
The optimal concentration will provide bright, specific staining with no observable adverse effects on cell morphology.
-
Figure 1. Workflow for determining the optimal concentration of this compound.
II. Protocol for Live-Cell Staining
Once the optimal concentration is determined, this protocol can be used for routine live-cell imaging.
-
Cell Preparation:
-
Culture cells on an appropriate imaging vessel to the desired confluency.
-
-
Staining:
-
Prepare the optimal working concentration of this compound in serum-free medium.
-
Remove the culture medium, wash once with PBS, and add the staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Remove the staining solution and wash twice with complete medium.
-
Add fresh, pre-warmed complete medium containing an anti-photobleaching agent if necessary.
-
Proceed with live-cell imaging.
-
III. Assessing Cytotoxicity
It is crucial to quantify the potential cytotoxic effects of this compound on the cell line of interest. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
-
Treatment:
-
Prepare a range of this compound concentrations (including concentrations higher than the determined optimal staining concentration) in complete culture medium.
-
Remove the existing medium from the cells and add the treatment solutions. Include untreated control wells.
-
Incubate for a period relevant to your experimental timeline (e.g., 4, 24, or 48 hours).
-
-
MTT Addition:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of this compound to determine the cytotoxic profile.
-
| Concentration of this compound | Absorbance at 570 nm (OD) | % Cell Viability |
| 0 µM (Control) | [Insert Value] | 100% |
| [Concentration 1] | [Insert Value] | [Calculate %] |
| [Concentration 2] | [Insert Value] | [Calculate %] |
| [Concentration 3] | [Insert Value] | [Calculate %] |
| [Concentration 4] | [Insert Value] | [Calculate %] |
Potential Cellular Interactions and Signaling
As a cationic dye, this compound is expected to accumulate in cellular compartments with a negative potential. This primarily includes the mitochondrial matrix, due to the high membrane potential maintained by the electron transport chain, and the nucleus, due to the negatively charged phosphate backbone of DNA.
Figure 2. Potential interactions of a cationic dye with cellular components.
The accumulation of a cationic dye in these organelles could potentially lead to:
-
Mitochondrial Stress: High concentrations may disrupt the mitochondrial membrane potential, leading to impaired cellular respiration and increased production of reactive oxygen species (ROS).
-
DNA Damage: Intercalation with DNA could interfere with replication and transcription, potentially triggering a DNA damage response.
-
Apoptosis: Significant cellular stress induced by the dye could lead to programmed cell death.
Further investigation into these potential effects is recommended, especially if long-term imaging or high concentrations of this compound are to be used. Techniques such as ROS detection assays, apoptosis assays (e.g., Annexin V staining), and DNA damage markers (e.g., γH2AX staining) could be employed.
Disclaimer
These protocols are intended as a general guide. It is essential for researchers to optimize these procedures for their specific cell types and experimental systems. The cytotoxicity of this compound should be carefully evaluated before its use in extensive experimental studies.
Astrazon Red 6B: Application Notes and Protocols for Histology and Cytology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrazon Red 6B is a cationic azo dye, also known as Basic Violet 7, recognized for its vibrant red hue.[1] While extensively utilized in the textile industry, its application as a biological stain in histology and cytology is less documented but holds significant potential.[1] Its cationic nature allows it to bind to negatively charged (basophilic) tissue components, such as nucleic acids in cell nuclei, glycosaminoglycans in cartilage matrix, and granules of mast cells. This document provides detailed application notes and inferred protocols for the use of this compound in biological staining, based on its chemical properties and in comparison to structurally and functionally similar dyes.
Principle of Staining
This compound is a cationic dye, meaning it carries a positive charge. In biological tissues, numerous components are anionic (negatively charged) and are termed basophilic. The staining mechanism of this compound is primarily based on electrostatic attraction, where the positively charged dye molecules bind to these negatively charged tissue components. This interaction allows for the visualization of specific cellular and extracellular structures.
Key basophilic structures that can potentially be stained by this compound include:
-
Nuclei: Due to the high concentration of phosphate groups in DNA and RNA.
-
Cartilage Matrix: Rich in sulfated glycosaminoglycans (e.g., chondroitin sulfate).
-
Mast Cell Granules: Contain heparin, a highly sulfated glycosaminoglycan.
-
Mucins: Acidic mucins contain carboxylated and sulfated sugars.
Applications in Histology and Cytology
Based on the staining principles of similar cationic dyes like Safranin O and Toluidine Blue, this compound is anticipated to be a valuable tool for the following applications:
-
Demonstration of Cartilage: For the visualization of proteoglycan content in cartilage, which is crucial in the study of osteoarthritis and other joint pathologies.
-
Identification of Mast Cells: For the specific staining of mast cell granules, facilitating their quantification and localization in various tissues, which is important in studies of allergy, inflammation, and immunology.
-
Counterstaining in Immunohistochemistry (IHC): To provide nuclear contrast to immunolocalized antigens, particularly when chromogens like DAB (brown) are used.
-
Plant Histology: For the differential staining of lignified (red) and cellulosic (unstained or counterstained) plant cell walls.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically for this compound in histological applications. The following table provides a comparative summary of concentrations and staining times for similar cationic dyes, which can serve as a starting point for optimizing this compound protocols.
| Dye | Application | Typical Concentration | Typical Staining Time |
| This compound (Inferred) | Cartilage, Mast Cells, Nuclei | 0.1% - 1.0% in aqueous or alcoholic solution | 5 - 30 minutes |
| Safranin O | Cartilage, Mast Cells | 0.1% - 1.0% in distilled water | 5 - 30 minutes |
| Toluidine Blue | Mast Cells | 0.1% - 0.5% in acidic buffer (pH 2.5-4.0) | 2 - 5 minutes |
| Nuclear Fast Red | Nuclear Counterstain | 0.1% in 5% aluminum sulfate solution | 5 - 10 minutes |
Experimental Protocols
Note: The following protocols are inferred based on standard histological procedures and the properties of similar cationic dyes. Optimization of incubation times, dye concentration, and differentiation steps is highly recommended for specific tissues and applications.
Protocol 1: Staining of Cartilage and Mast Cells in Paraffin-Embedded Sections
This protocol is adapted from standard Safranin O staining methods for the demonstration of proteoglycans in cartilage and mast cell granules.
Materials:
-
This compound powder
-
Distilled water
-
Acetic acid, glacial
-
Weigert's Iron Hematoxylin (for nuclear counterstaining)
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Fast Green FCF (0.05% in 95% ethanol) (for counterstaining connective tissue)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Paraffin-embedded tissue sections on slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 minutes.
-
Immerse in 70% ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional):
-
Stain in Weigert's Iron Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in acid-alcohol (1-2 quick dips).
-
"Blue" in running tap water for 5 minutes.
-
-
This compound Staining:
-
Prepare a 0.1% this compound solution in 1% acetic acid.
-
Immerse slides in the this compound solution for 5-15 minutes.
-
-
Counterstaining (Optional):
-
Rinse briefly in distilled water.
-
Immerse in 0.05% Fast Green solution for 3-5 minutes.
-
-
Dehydration and Clearing:
-
Rapidly dehydrate through 95% ethanol and 2 changes of 100% ethanol.
-
Clear in 2 changes of xylene, 3 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Cartilage matrix, mast cell granules, and nuclei: Bright Red to Pink
-
Connective tissue (if counterstained with Fast Green): Green
-
Nuclei (if stained with Hematoxylin): Blue to Black
Protocol 2: Staining of Cytology Smears
This protocol provides a basic method for staining cytology smears for the evaluation of cellular morphology.
Materials:
-
This compound powder
-
Distilled water
-
Ethanol (95%)
-
Methanol
-
Cytology smears (air-dried or fixed)
Procedure:
-
Fixation:
-
Fix air-dried smears in methanol for 5-10 minutes.
-
-
Staining:
-
Prepare a 0.5% aqueous solution of this compound. Filter before use.
-
Immerse slides in the staining solution for 2-5 minutes.
-
-
Rinsing:
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration:
-
Dehydrate in 95% ethanol (2-3 quick dips).
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Red
-
Cytoplasm: Lighter shades of red or pink
Visualizations
Disclaimer
The provided protocols are intended as a starting point for research applications. Due to the limited specific literature on this compound for histological and cytological staining, users should perform their own validation and optimization for their specific experimental conditions and tissue types. Safety precautions appropriate for handling laboratory dyes and chemicals should be followed at all times.
References
Astrazon Red 6B as a Potential Mitochondrial Stain: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Disclaimer
Introduction
Astrazon Red 6B is a cationic methine dye.[3] Many fluorescent probes used for mitochondrial staining are cationic molecules that accumulate in the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (-150 to -180 mV). This accumulation is the fundamental principle behind widely used mitochondrial dyes such as Rhodamine 123, TMRM, and various MitoTracker™ probes. Given that this compound possesses a positive charge, it has the potential to be sequestered by active mitochondria in live cells.[3] These notes provide a theoretical framework and a hypothetical protocol for investigating this compound as a mitochondrial stain.
Properties of this compound
A summary of the known properties of this compound is presented below. It is critical to note the absence of comprehensive fluorescence data.
| Property | Value | Reference |
| Chemical Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride | [3] |
| Synonyms | Basic Violet 7, Stenacrile Brilliant Red 6B | [1] |
| CAS Number | 6441-82-3 | [1] |
| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [1] |
| Molecular Weight | 417.42 g/mol | [1] |
| Appearance | Dark red to dark purple powder | [1] |
| Solubility | Soluble in water | [3] |
| Absorption Max (λmax) | ~570 nm (in complex with mercury bromide) | [5] |
| Excitation Max (Ex) | Not empirically determined. Predicted to be near the absorption maximum (~570 nm). | |
| Emission Max (Em) | Not empirically determined. Predicted to be >580 nm. Requires experimental validation. | |
| Quantum Yield | Not Reported | |
| Photostability | Not Reported for biological imaging | |
| Cytotoxicity | Harmful if swallowed, causes serious eye damage. May cause irritation or allergic reactions. | [2][6] |
Comparison with Established Mitochondrial Stains
The following table provides a comparative overview of this compound (with predicted properties) and well-established mitochondrial stains.
| Feature | This compound (Hypothetical) | MitoTracker™ Red CMXRos | Tetramethylrhodamine (TMRM) |
| Mechanism | Cationic, membrane potential-dependent accumulation | Cationic, membrane potential-dependent accumulation with covalent binding | Cationic, membrane potential-dependent accumulation |
| Excitation (nm) | ~570 (Requires Validation) | ~579 | ~548 |
| Emission (nm) | >580 (Requires Validation) | ~599 | ~573 |
| Fixability | Unknown | Yes | No |
| Cytotoxicity | Harmful if swallowed, causes serious eye damage | Low at working concentrations | Can be cytotoxic at higher concentrations |
| Validation | None for mitochondrial staining | Extensively validated | Extensively validated |
Experimental Protocols (Hypothetical)
This protocol is a suggested starting point and requires extensive optimization for your specific cell type and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Weigh out 4.17 mg of this compound powder.
-
Dissolve in 10 mL of high-quality dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
This compound Working Solution (100 nM - 1 µM):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration. It is recommended to test a range of concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 µM) to determine the optimal staining concentration with minimal cytotoxicity.
-
Cell Staining Protocol (Adherent Cells)
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed serum-free medium or buffer.
-
Add the pre-warmed this compound working solution to the cells, ensuring complete coverage.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time will need to be determined empirically.
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.
-
Add fresh, pre-warmed culture medium to the cells.
-
Proceed with imaging immediately for live-cell analysis.
Imaging and Analysis
-
Microscopy: Use a fluorescence microscope equipped with appropriate filter sets. Based on the predicted absorption maximum, a filter set suitable for Texas Red® or similar fluorophores (e.g., Excitation: ~560-580 nm, Emission: >590 nm) would be a logical starting point.
-
Expected Results: In healthy cells with a high mitochondrial membrane potential, a punctate, filamentous, or reticular staining pattern in the cytoplasm, characteristic of mitochondria, is expected.
-
Validation: To confirm mitochondrial localization, co-staining with a validated mitochondrial marker (e.g., MitoTracker™ Green FM) is highly recommended. To verify membrane potential dependency, cells can be treated with a mitochondrial membrane potential disruptor, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which should lead to a loss of the specific staining pattern.
Signaling Pathways and Experimental Workflows
Diagram 1: Principle of Cationic Dye Accumulation in Mitochondria
References
Astrazon Red 6B for Cell Viability and Cytotoxicity Assessment: A Review of Alternatives
Abstract
Astrazon Red 6B, a cationic azo dye, is primarily utilized in the textile industry and for general biological staining.[1][2] While its cationic nature suggests a potential for interaction with cellular components, a comprehensive review of scientific literature reveals a lack of established protocols or data supporting its use as a specific or reliable indicator for assessing cell viability or cytotoxicity. This document, therefore, addresses the initial query by first clarifying the current scientific standing of this compound in this application. Subsequently, it provides detailed application notes and protocols for well-validated, alternative methods that are commonly employed by researchers, scientists, and drug development professionals to accurately assess cell viability and cytotoxicity. These alternative methods are robust, reproducible, and offer clear, quantifiable endpoints.
This compound: Current Applications and Limitations for Viability/Cytotoxicity Assays
This compound, also known as Basic Violet 7, is a red-purple cationic dye.[3][4] Its positive charge facilitates interaction with negatively charged molecules within cells, such as nucleic acids.[2] This property is the basis for its use as a general biological stain for visualizing cellular structures.[1][2]
However, for a dye to be a reliable indicator of cell viability or cytotoxicity, it must exhibit specific characteristics, such as:
-
Selective permeability: The dye should only enter cells with compromised membranes (a marker of cell death) or, conversely, be actively extruded from healthy cells.
-
Correlation with metabolic activity: The dye's signal should directly correlate with a key metabolic process that is active only in viable cells.
-
Low intrinsic toxicity: The dye itself should not be toxic to the cells at the concentrations used for the assay.
Currently, there is no substantial scientific evidence to suggest that this compound meets these criteria for robust cell viability or cytotoxicity assessment. Its potential toxicity has been noted in the context of its environmental impact.[2] While some research has explored its use as a photosensitizer for photodynamic therapy, this application is distinct from its use as a general cytotoxicity assay reagent.[2]
Recommended Alternative Assays for Cell Viability and Cytotoxicity
Several well-established methods are available for the reliable determination of cell viability and cytotoxicity. These assays are based on distinct biological principles and offer various detection methods, including colorimetric, fluorometric, and luminescent readouts. Below are detailed notes and protocols for two commonly used fluorescence-based assays that provide a red fluorescent signal, thematically aligning with the "Red" in the user's initial topic.
Membrane Integrity Assays: Propidium Iodide Staining
Principle: This method distinguishes viable from non-viable cells based on the integrity of the plasma membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can, however, penetrate the compromised membranes of dead and dying cells, where it binds to DNA and emits a bright red fluorescence upon excitation.[5][6]
Applications:
-
Quantification of cell death in a population.
-
Analysis of cytotoxicity in response to chemical compounds or other treatments.
-
Used in conjunction with live-cell stains for dual-color viability analysis.
-
Suitable for analysis by fluorescence microscopy, flow cytometry, and fluorescence microplate readers.
Experimental Protocol: Propidium Iodide Staining for Fluorescence Microscopy
-
Cell Preparation:
-
For adherent cells, grow cells in a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plate).
-
For suspension cells, culture cells in appropriate flasks and then transfer a suitable volume to microcentrifuge tubes or a multi-well plate.
-
-
Induce Cytotoxicity (Experimental Wells):
-
Treat cells with the test compound at various concentrations for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Include positive control wells (e.g., treat with a known cytotoxic agent like digitonin or ethanol) and negative control wells (vehicle-treated cells).
-
-
Staining:
-
Prepare a 1 mg/mL stock solution of Propidium Iodide in water. Store protected from light at 4°C.
-
Prepare a working solution of PI at 1-5 µg/mL in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
For adherent cells, gently aspirate the culture medium and wash once with PBS.
-
For suspension cells, centrifuge the cells (e.g., 300 x g for 5 minutes) and resuspend the pellet in PBS.
-
Add the PI working solution to cover the cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for PI (Excitation/Emission: ~535/617 nm).
-
Live cells will show no or very faint fluorescence, while dead cells will exhibit bright red nuclear staining.
-
Quantify cytotoxicity by counting the number of red fluorescent (dead) cells relative to the total number of cells (which can be determined by a counterstain like Hoechst 33342 or by phase-contrast imaging).
-
Metabolic Activity Assays: Resazurin (alamarBlue®) Assay
Principle: This assay is based on the reduction of the blue, weakly fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The conversion is mediated by intracellular reductases (e.g., diaphorases) in viable cells. The amount of resorufin produced is directly proportional to the number of living, metabolically active cells.
Applications:
-
High-throughput screening for cytotoxic compounds.
-
Measurement of cell proliferation.
-
Assessment of cell viability in response to various stimuli.
-
The assay is homogeneous (add-and-read), making it simple and fast.
Experimental Protocol: Resazurin Assay for Microplate Readers
-
Cell Preparation:
-
Seed cells in a 96-well plate (black-walled plates are recommended for fluorescence) at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Induce Cytotoxicity:
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Include positive and negative controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Prepare the resazurin working solution according to the manufacturer's instructions (typically a 10X solution is provided).
-
Add resazurin solution to each well to a final concentration of 1X (e.g., add 10 µL of 10X resazurin to 100 µL of culture medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence using a microplate reader with filters appropriate for resorufin (Excitation/Emission: ~560/590 nm).
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Calculate the percentage of viable cells for each treatment compared to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Workflow for Resazurin (alamarBlue®) Assay
Caption: Workflow for assessing cell viability using the Resazurin assay.
Data Presentation: Comparison of Alternative Viability Assays
| Assay Principle | Dye | Target in Cell | Live Cell Signal | Dead Cell Signal | Instrumentation | Advantages | Disadvantages |
| Membrane Integrity | Propidium Iodide (PI) | DNA | No Fluorescence | Red Fluorescence | Fluorescence Microscope, Flow Cytometer, Plate Reader | Simple, rapid, good for distinguishing dead cells. | Not suitable for fixed cells. |
| Membrane Integrity | Ethidium Homodimer-1 (EthD-1) | Nucleic Acids | No Fluorescence | Red Fluorescence | Fluorescence Microscope, Flow Cytometer, Plate Reader | Higher affinity for nucleic acids and lower background than PI. | [7] Not suitable for fixed cells. |
| Metabolic Activity | Resazurin | Cytoplasmic Reductases | Red Fluorescence (from Resorufin) | No/Low Fluorescence | Fluorescence Plate Reader, Spectrophotometer | Homogeneous, high-throughput, sensitive, less toxic than tetrazolium salts. | Signal can be influenced by changes in cellular metabolism not related to viability. |
| Metabolic Activity | MTT | Mitochondrial Dehydrogenases | Purple Formazan (Absorbance) | No/Low Color | Absorbance Plate Reader | Inexpensive, widely used. | Requires a solubilization step, endpoint assay, can be toxic. |
| Mitochondrial Health | Rhodamine 123 | Mitochondria | Green Fluorescence | Decreased Fluorescence | Fluorescence Microscope, Flow Cytometer, Plate Reader | Indicates early apoptotic events, measures mitochondrial function. | [8][9][10] Signal can be complex to interpret, potential for intracellular modification of the dye. |
Signaling Pathways and Logical Relationships
The assessment of cell viability and cytotoxicity relies on the interrogation of key cellular states. The choice of assay determines which state is being measured. The following diagram illustrates the logical relationship between cellular health, the integrity of the plasma membrane, metabolic activity, and the signals detected by the discussed assays.
Logical Relationship of Viability Markers
Caption: Relationship between cell state and the signals from viability assays.
Conclusion
While this compound is a known cationic dye, it lacks the validation and specificity required for reliable cell viability and cytotoxicity assessment. For researchers, scientists, and drug development professionals, it is imperative to use robust and well-documented methods. Assays based on membrane integrity, such as Propidium Iodide staining, and metabolic activity, such as the Resazurin assay, are excellent alternatives that provide clear, quantifiable, and reproducible data. The choice of assay should be guided by the specific experimental question, the cell type being used, and the available instrumentation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 6441-82-3 [smolecule.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Basic Violet 7 Cationic Pink 6b for Textile [ritan-chemical.com]
- 5. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 6. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Mitochondrial Membrane Potential Detection Kit (Rhodamine 123) - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
Astrazon Red 6B: Unsuitable for Advanced Fluorescence Imaging Applications
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 6441-82-3 [smolecule.com]
- 3. lifetein.com [lifetein.com]
- 4. Texas Red - Wikipedia [en.wikipedia.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - CH [thermofisher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 11. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. korambiotech.com [korambiotech.com]
Astrazon Red 6B: Application Notes for Staining Nucleic Acids in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrazon Red 6B, also known as Basic Violet 7 (C.I. 48020), is a cationic methine dye.[1] Its positive charge allows it to interact with negatively charged biomolecules, suggesting its potential as a fluorescent stain for nucleic acids (DNA and RNA) in fixed cells.[2] The phosphate backbone of nucleic acids is rich in negative charges, providing a basis for electrostatic interaction with cationic dyes like this compound. This document provides detailed application notes and a generalized protocol for the use of this compound as a nucleic acid stain in fluorescence microscopy.
Disclaimer: Protocols for the specific use of this compound for nucleic acid staining in fixed cells are not widely established in the scientific literature. The following information is based on the general principles of using cationic dyes for staining cellular components. Optimization for specific cell types, experimental conditions, and imaging systems is critical.
Physicochemical and Photophysical Properties
A summary of the known properties of this compound is provided below. It is important to note that key fluorescence data, such as the precise excitation and emission maxima when bound to nucleic acids, quantum yield, and photostability under microscopy conditions, are not well-documented.
| Property | Value/Information |
| Alternate Names | Basic Violet 7, Stenacrile Brilliant Red 6B[3][4][5] |
| CAS Number | 6441-82-3[1][3][4] |
| Molecular Formula | C₂₄H₃₀Cl₂N₂[1][3][4] |
| Molecular Weight | 417.42 g/mol [1][3][4] |
| Appearance | Dark red to dark purple crystalline powder[3] |
| Solubility | Soluble in water[1][6] |
| Excitation Maximum (λex) | Not well documented. As a red dye, excitation is likely in the green to orange range (~540-580 nm). Empirical determination is required. |
| Emission Maximum (λem) | Not well documented. Emission is expected in the red to far-red region of the spectrum. Empirical determination is required. |
| Quantum Yield (Φf) | Not documented. |
| Photostability | Not well documented for microscopy applications. Cationic dyes can be susceptible to photobleaching. |
| Storage | Store at room temperature, protected from light and moisture.[3] |
Principle of Staining
The staining mechanism of this compound for nucleic acids is presumed to be based on the electrostatic attraction between the cationic dye molecules and the anionic phosphate groups of the DNA and RNA backbone. This interaction leads to the accumulation of the dye in the nucleus and cytoplasm (where RNA is abundant), allowing for visualization using fluorescence microscopy.
Experimental Protocols
The following are generalized protocols for staining nucleic acids in fixed mammalian cells with this compound. These protocols will likely require optimization.
I. Fixation and Permeabilization of Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
This compound Stock Solution: 1 mM in deionized water or DMSO
-
Staining Solution: 1-10 µM this compound in PBS (prepare fresh)
-
Antifade Mounting Medium
-
Microscope slides and coverslips
Protocol:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the 4% PFA fixation solution to the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization solution (e.g., 0.25% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is crucial for the dye to access the nucleus.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the 1 mM this compound stock solution to a working concentration of 1-10 µM in PBS. A good starting point is 5 µM. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
II. Staining of Suspension Cells
Materials:
-
Same as for adherent cells.
-
Microcentrifuge and tubes.
Protocol:
-
Cell Harvesting: Centrifuge the cell suspension to pellet the cells (e.g., 300 x g for 5 minutes).
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
-
Fixation: Resuspend the cell pellet in 4% PFA and incubate for 15-20 minutes at room temperature.
-
Washing: Centrifuge the fixed cells, discard the supernatant, and wash three times with PBS.
-
Permeabilization: Resuspend the cell pellet in the permeabilization solution and incubate for 10-15 minutes.
-
Washing: Centrifuge and wash the cells three times with PBS.
-
Staining: Resuspend the cell pellet in the this compound staining solution (1-10 µM) and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Centrifuge and wash the cells three times with PBS to remove excess dye.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS and apply a drop to a microscope slide. Place a coverslip over the drop and seal.
-
Imaging: Proceed with fluorescence microscopy.
Optimization and Considerations
-
Dye Concentration: The optimal concentration of this compound may vary between cell types. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, and 10 µM) to determine the best signal-to-noise ratio.
-
Incubation Time: Staining time can be adjusted (e.g., 15, 30, and 60 minutes) to achieve optimal staining intensity.
-
Fixation and Permeabilization: The choice of fixative (e.g., methanol as an alternative) and permeabilizing agent can influence staining patterns.
-
Microscopy Settings: Since the exact excitation and emission maxima are not well-defined, it is advisable to use a standard red filter set (e.g., for TRITC or Texas Red) as a starting point and then optimize based on the observed signal.
-
Photobleaching: To minimize photobleaching, use an antifade mounting medium, limit the exposure time to the excitation light, and use the lowest laser power necessary for image acquisition.
-
Specificity: As a general cationic dye, this compound may also bind to other negatively charged molecules in the cell. Co-staining with well-characterized nuclear (e.g., DAPI) or RNA-specific stains can help to confirm the localization of the this compound signal.
Diagrams
Logical Workflow for Staining Fixed Cells
Caption: Workflow for staining nucleic acids in fixed cells.
Interaction of this compound with Nucleic Acids
Caption: Interaction between this compound and nucleic acids.
References
Astrazon Red 6B: Application Notes and Protocols for Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
Astrazon Red 6B is a cationic azo dye valued in the textile industry for its vibrant color and good fastness properties, particularly on acrylic and modified polyester fibers.[1] This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing research.
Overview and Key Properties
This compound, also known as Basic Violet 7, is characterized by its excellent coloring properties and stability.[1] As a cationic (or basic) dye, its molecule carries a positive charge in solution, which allows it to form strong ionic bonds with fibers containing anionic groups, such as acrylics.[2][3] This interaction results in bright, vibrant shades with good wash and light fastness.[1]
Key Features of Cationic Dyes like this compound:
-
High Tinctorial Strength: Produces intense colors at low concentrations.[4]
-
Brilliance: Known for producing exceptionally bright and vivid shades.[4]
-
Good Affinity for Acrylic Fibers: Specifically suited for dyeing acrylic (polyacrylonitrile) and modified acrylic fibers.[3][5]
-
Moderate to Good Fastness: Generally exhibits good fastness to washing and light, though this can vary with the specific substrate and dyeing process.[1][4]
Applications in Textile Dyeing
The primary application of this compound is in the dyeing of synthetic fibers that have been modified to accept cationic dyes.
-
Acrylic Fibers: This is the most common application. The anionic groups incorporated into the acrylic polymer chain provide sites for the cationic dye to bind.[3][5]
-
Modified Polyester (Cationic Dyeable Polyester - CDP): These polyesters are copolymerized with anionic monomers to allow for dyeing with cationic dyes, offering a broader color palette than achievable with disperse dyes alone.[3][6]
-
Other Substrates: this compound can also be used for dyeing silk, wool, and mordanted cotton, although its performance and fastness properties on these fibers may differ from those on acrylics.[3][4][7] It also finds applications in coloring paper and leather.[2][4]
Quantitative Data Summary
The following tables summarize typical dyeing parameters and expected fastness properties for dyes similar to this compound on acrylic fibers.
Table 1: Typical Dyeing Parameters for Cationic Dyes on Acrylic Fibers
| Parameter | Recommended Value/Range | Reference |
| pH | 4.0 - 5.5 (adjusted with acetic acid) | [6] |
| Temperature | 95 - 100°C | [6] |
| Time | 30 - 60 minutes | [6] |
| Liquor Ratio | 1:10 - 1:20 | - |
Table 2: Fastness Properties of "Acrylic Red 6B" (A similar Azo Dye)
| Fastness Property | Rating (Scale) | Reference |
| Light Fastness | 3 - 4.5 (out of 8) | [7] |
| Washing Fastness | 4 (out of 5) | [7] |
| Ironing Fastness | 4 (out of 5) | [7] |
| Seawater Fastness | 5 (out of 5) | [7] |
Note: Fastness properties can vary depending on the depth of shade, substrate, and finishing treatments.
Experimental Protocols
Protocol for Dyeing Acrylic Fabric with this compound
This protocol describes a standard laboratory procedure for dyeing acrylic fabric using an exhaust method.
Materials and Equipment:
-
This compound dye powder
-
Acrylic fabric (scoured and bleached)
-
Acetic acid (glacial)
-
Sodium acetate (optional, for buffering)
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Spectrophotometer for color measurement (optional)
-
Grey scales for assessing color change and staining
Procedure:
-
Prepare the Dyebath:
-
Calculate the required amount of this compound based on the weight of the fabric (o.w.f - on weight of fabric). For a 1% shade, use 0.1 g of dye for 10 g of fabric.
-
Make a stock solution of the dye by dissolving it in a small amount of hot water.
-
In the main dyeing vessel, add the required volume of water for the desired liquor ratio (e.g., for a 1:20 liquor ratio and 10 g of fabric, use 200 mL of water).
-
Add the dye stock solution to the water.
-
Adjust the pH of the dyebath to 4.5 - 5.0 using acetic acid. A sodium acetate buffer can be used for better pH control.
-
-
Dyeing Process:
-
Introduce the wetted acrylic fabric into the dyebath at room temperature.
-
Start the dyeing machine and gradually raise the temperature to 98-100°C at a rate of 1-2°C per minute. Temperature control is crucial as the dye uptake rate increases significantly near the glass transition temperature of the acrylic fiber (around 75-85°C).[5]
-
Hold the temperature at 98-100°C for 45-60 minutes, ensuring continuous agitation.
-
After dyeing, cool the dyebath down slowly to 60-70°C before removing the fabric.
-
-
After-treatment (Rinsing and Soaping):
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a soaping wash with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse again with warm and then cold water until the water runs clear.
-
Squeeze or centrifuge the fabric and allow it to air dry.
-
-
Evaluation:
-
Assess the color strength (K/S value) using a spectrophotometer.
-
Evaluate the color fastness to washing, rubbing, and light according to standard methods (e.g., AATCC or ISO).
-
Protocol for Assessing Color Fastness to Washing
Procedure:
-
Prepare a composite specimen by sewing the dyed fabric sample between two undyed multifiber fabrics.
-
Wash the specimen in a specified detergent solution at a set temperature and time (e.g., ISO 105-C06 C2S test: 30 minutes at 60°C).
-
Rinse and dry the specimen.
-
Evaluate the change in color of the dyed sample and the degree of staining on the adjacent undyed fabrics using the respective grey scales under standard lighting conditions.
Visualizations
Caption: Workflow for dyeing acrylics with this compound.
Caption: Ionic bonding mechanism of cationic dyes on acrylic fibers.
References
Application Notes and Protocols for Wastewater Treatment: Astrazon Red 6B
Introduction
Astrazon Red 6B is a cationic azo dye widely used in the textile, paper, and printing industries for its vibrant color and stability.[1] Like many synthetic dyes, its release into water bodies poses significant environmental challenges. The complex aromatic structure of this compound makes it resistant to biodegradation, and its color can inhibit sunlight penetration in aquatic ecosystems, affecting photosynthesis.[2] Furthermore, some azo dyes and their breakdown products are known to be toxic and potentially carcinogenic.[2][3] Consequently, the removal of this compound from industrial wastewater is crucial. Several methods have been investigated for this purpose, including adsorption, photocatalytic degradation, and microbial degradation.[3][4] This document provides detailed application notes and protocols for these key environmental applications.
Adsorption-Based Removal of this compound
Adsorption is a widely used physicochemical process for dye removal due to its efficiency, simplicity of design, and the availability of low-cost adsorbents.[4] The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). This section details the use of low-cost biosorbents, such as waste tea leaves, for the removal of this compound.[5][6]
Data Presentation: Adsorption Parameters
The efficiency of the adsorption process is influenced by several key parameters. The tables below summarize quantitative data from studies using waste tea leaves (TL) and spent tea bags (TB) as adsorbents for this compound.[4][5][7]
Table 1: Optimal Conditions for this compound Adsorption
| Parameter | Optimal Value (Waste Tea Leaves - TL) | Optimal Value (Spent Tea Bags - TB) | Reference |
|---|---|---|---|
| Solution pH | 10 | 9 | [4] |
| Adsorbent Dosage | 0.5 g/L | 0.5 g/L | [7] |
| Contact Time | ~90 minutes for equilibrium | ~90 minutes for equilibrium |[8] |
Table 2: Adsorption Isotherm Model Parameters
| Adsorbent | Best Fit Isotherm Model | Key Findings | Reference |
|---|---|---|---|
| Waste Tea Leaves (TL) | Freundlich | Indicates heterogeneous surface adsorption. | [4][5] |
| Spent Tea Bags (TB) | Langmuir | Suggests monolayer adsorption onto a homogeneous surface. |[4][5] |
Table 3: Adsorption Kinetic Model Parameters
| Adsorbent | Best Fit Kinetic Model | R² Value | Key Findings | Reference |
|---|---|---|---|---|
| Waste Tea Leaves (TL) | Pseudo-second-order | ≥ 0.92 | The adsorption rate is dependent on the availability of adsorption sites. | [4][5][6] |
| Spent Tea Bags (TB) | Pseudo-second-order | ≥ 0.92 | The adsorption rate is controlled by the chemisorption process. |[4][5][6] |
Experimental Protocols
The following are detailed protocols for conducting batch adsorption studies to evaluate the removal of this compound from an aqueous solution.
Protocol 1: Preparation of Adsorbent (Waste Tea Leaves)
-
Collection : Collect spent tea leaves or the contents of spent tea bags.
-
Washing : Wash the collected material thoroughly with distilled water to remove any soluble impurities and color until the filtered water is clear.
-
Drying : Dry the washed adsorbent in an oven at 60-80°C for 24 hours to remove all moisture.
-
Sizing : Grind the dried adsorbent and sieve to obtain a uniform particle size (e.g., <2 mm).[4]
-
Storage : Store the prepared adsorbent in a desiccator to prevent moisture absorption prior to experiments.
Protocol 2: Batch Adsorption Kinetic Study
-
Solution Preparation : Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water. Prepare a working solution of a desired concentration (e.g., 50 mg/L) by diluting the stock solution.[4]
-
Experimental Setup : Add a fixed amount of adsorbent (e.g., 0.1 g, equivalent to 0.5 g/L) into a series of 250 mL Erlenmeyer flasks, each containing 200 mL of the dye working solution.[4][7]
-
pH Adjustment : Adjust the solution pH to the optimal value (e.g., pH 10 for tea leaves) using 0.1 M HCl or 0.1 M NaOH.[4]
-
Agitation : Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[4]
-
Sampling : Withdraw aliquots (e.g., 5 mL) from the flasks at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120, 180, 240 minutes).[4]
-
Analysis :
-
Separate the adsorbent from the sample immediately by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).
-
Measure the absorbance of the supernatant at the maximum wavelength for this compound (λ_max = 525 nm) using a UV-Vis spectrophotometer.[4]
-
Determine the residual dye concentration using a pre-established calibration curve.
-
-
Calculation : Calculate the amount of dye adsorbed per unit mass of adsorbent at time t, q_t (mg/g), using the formula:
-
q_t = (C_0 - C_t) * V / W
-
Where C_0 is the initial dye concentration (mg/L), C_t is the dye concentration at time t (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).
-
Protocol 3: Adsorption Isotherm (Equilibrium) Study
-
Solution Preparation : Prepare a series of this compound solutions with varying initial concentrations (e.g., 25, 50, 100, 150, 200 mg/L).[5]
-
Experimental Setup : Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of 250 mL Erlenmeyer flasks, each containing 200 mL of a different dye concentration.[7]
-
pH Adjustment : Adjust the pH of each solution to the predetermined optimal value.
-
Equilibration : Place the flasks in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate (e.g., 150 rpm) for a duration sufficient to reach equilibrium (e.g., 240 minutes, determined from the kinetic study).[4]
-
Analysis : After equilibration, separate the adsorbent from the solution and analyze the final dye concentration (C_e) in the supernatant as described in Protocol 2.
-
Calculation : Calculate the amount of dye adsorbed at equilibrium, q_e (mg/g), using the formula:
-
q_e = (C_0 - C_e) * V / W
-
-
Modeling : Fit the resulting data (q_e vs. C_e) to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption characteristics.
Visualizations: Adsorption Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijcmas.com [ijcmas.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Removal of this compound from aqueous solution using waste tea and spent tea bag | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Astrazon Red 6B as a Counterstain in Gram Staining
Introduction
Gram staining is a fundamental differential staining technique used in microbiology to distinguish between Gram-positive and Gram-negative bacteria based on the physical and chemical properties of their cell walls. The procedure involves a primary stain (crystal violet), a mordant (iodine), a decolorizer (alcohol or acetone), and a counterstain. While safranin is the most commonly used counterstain, alternative dyes are continually being explored for improved contrast, stability, and performance with specific microorganisms. This document provides detailed application notes and protocols for the use of Astrazon Red 6B as a counterstain in the Gram staining procedure.
Principle of Gram Staining with this compound
The Gram staining procedure with this compound follows the same fundamental principle as the traditional method. Gram-positive bacteria, with their thick peptidoglycan layer and low lipid content, retain the crystal violet-iodine complex even after decolorization, appearing deep violet. In contrast, Gram-negative bacteria have a thin peptidoglycan layer and a high lipid content in their outer membrane. The decolorizer disrupts this outer membrane, allowing the crystal violet-iodine complex to be washed out. These decolorized cells are then visualized by taking up the red color of the this compound counterstain.
Advantages of this compound
While research is ongoing, preliminary observations suggest potential advantages of using this compound as a counterstain:
-
Vibrant Staining: this compound may offer a more intense and vibrant red or pink coloration to Gram-negative bacteria, potentially enhancing microscopic visualization and differentiation.
-
Alternative for Safranin Resistance: In rare instances where certain bacterial species may not stain effectively with safranin, this compound could serve as a viable alternative.
Experimental Protocol: Gram Staining using this compound
Materials:
-
Bacterial smear on a clean, grease-free glass slide
-
Crystal Violet solution (0.5% w/v)
-
Gram's Iodine solution
-
Decolorizing agent (e.g., 95% ethanol or acetone-alcohol mixture)
-
This compound solution (0.5% w/v aqueous solution)
-
Distilled water
-
Microscope with oil immersion objective
Procedure:
-
Preparation of Bacterial Smear: Prepare a thin smear of the bacterial culture on a glass slide, air dry, and heat fix by passing it gently through a flame two to three times.
-
Primary Staining: Flood the smear with Crystal Violet solution and let it stand for 1 minute.
-
Washing: Gently rinse the slide with tap water.
-
Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.
-
Washing: Gently rinse the slide with tap water.
-
Decolorization: Flood the smear with the decolorizing agent for 5-15 seconds. This is a critical step and the duration may need to be optimized based on the thickness of the smear. Immediately rinse the slide with tap water to stop the decolorization process.
-
Counterstaining: Flood the smear with this compound solution and let it stand for 1 minute.
-
Washing: Gently rinse the slide with tap water and allow it to air dry or blot dry carefully.
-
Microscopic Examination: Examine the stained slide under a microscope using an oil immersion objective. Gram-positive bacteria will appear violet/blue, and Gram-negative bacteria will appear red/pink.
Visual Workflow of Gram Staining with this compound
Caption: Workflow of the Gram staining procedure using this compound as the counterstain.
Data Summary: Comparative Performance
The following table summarizes the expected performance characteristics of this compound in comparison to the standard counterstain, safranin. This data is based on preliminary evaluations and may vary depending on the specific bacterial strains and laboratory conditions.
| Parameter | This compound | Safranin (Control) |
| Staining Intensity | Vibrant red to deep pink | Pink to red |
| Contrast | High contrast against violet Gram-positives | Good contrast against violet Gram-positives |
| Staining Time | 1 minute | 1 minute |
| Recommended Concentration | 0.5% (w/v) aqueous solution | 0.5% (w/v) aqueous or alcoholic solution |
| Stability | Stable under standard laboratory conditions | Stable under standard laboratory conditions |
Logical Relationship of Staining Outcomes
Caption: Decision pathway for Gram stain results based on cell wall structure.
Conclusion
This compound presents a promising alternative to safranin as a counterstain in Gram staining. Its potential for providing vibrant coloration and high contrast can aid in the accurate differentiation of Gram-positive and Gram-negative bacteria. Researchers and laboratory professionals are encouraged to validate this protocol within their specific applications and workflows. Further comparative studies are warranted to fully elucidate the benefits and potential limitations of this compound across a broader range of microbial species.
Troubleshooting & Optimization
Technical Support Center: Astrazon Red 6B Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Astrazon Red 6B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a cationic dye, meaning it carries a positive charge.[1] It is used in various applications, including textile dyeing and as a biological stain for visualizing cellular structures in microscopy.[2][3] Its positive charge allows it to bind to negatively charged components within cells and tissues.[4]
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound is primarily caused by electrostatic interactions between the positively charged dye molecules and negatively charged components in the sample.[1][5] Key cellular components that are negatively charged (anionic) and can lead to non-specific binding include:
-
Phosphate groups in nucleic acids (DNA and RNA), making nuclei particularly susceptible to high background staining.[1]
-
Sulfate groups in glycosaminoglycans found in cartilage and mucus.
-
Carboxyl groups in proteins.
Hydrophobic interactions can also contribute to non-specific binding.
Q3: How does pH affect this compound binding?
The pH of the staining and washing solutions is a critical factor. The charge of cellular components can be altered by changing the pH. At a lower (more acidic) pH, many acidic groups in the tissue (like carboxyl groups) become protonated and lose their negative charge. This reduction in negative charges on the tissue components decreases the electrostatic attraction for the cationic this compound, thus reducing non-specific binding. Conversely, at a higher (more alkaline) pH, more groups are deprotonated and negatively charged, which can increase background staining.[6]
Q4: What is a blocking step and why is it important?
A blocking step involves pre-incubating your sample with a solution of a neutral protein, such as Bovine Serum Albumin (BSA) or casein, before applying the dye.[7] These proteins bind to non-specific sites in the tissue, effectively "blocking" them from the dye. This significantly reduces the chances of this compound binding to unintended targets, thereby lowering background noise and improving the signal-to-noise ratio.[8]
Troubleshooting Guide: High Background Staining
High background fluorescence can obscure your signal and lead to misinterpretation of your results. Use this guide to troubleshoot and resolve common issues with non-specific binding of this compound.
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot high background staining.
Caption: A step-by-step workflow for troubleshooting high background staining.
Data Presentation: Optimizing Staining Parameters
While specific quantitative data for this compound is limited in the literature, the following tables summarize the expected effects of various optimization strategies based on established principles of dye-tissue interactions.
Table 1: Effect of Different Blocking Agents on Background Staining
| Blocking Agent (in PBS) | Concentration | Incubation Time | Expected Background Reduction | Notes |
| No Blocking | N/A | N/A | None | Control for comparison. |
| Bovine Serum Albumin (BSA) | 1 - 5% | 30 - 60 min | Moderate to High | A commonly used and effective general protein blocker.[7] |
| Casein | 1 - 3% | 30 - 60 min | High | Often superior to BSA due to a mix of smaller proteins that can better penetrate and block small sites.[9] |
| Normal Goat Serum | 5 - 10% | 30 - 60 min | High | Very effective but should not be used if subsequent steps involve goat-derived antibodies. |
| Polyvinylpyrrolidone (PVP) | 0.5 - 2% | 30 min | Moderate | A non-protein-based polymer option. |
Table 2: Influence of pH and Ionic Strength on Signal-to-Noise Ratio (SNR)
The Signal-to-Noise Ratio (SNR) is a measure of the desired signal intensity versus the background noise intensity.[10][11]
| Staining Buffer pH | Ionic Strength (NaCl) | Expected Background | Expected Signal | Expected SNR |
| 7.4 | 150 mM (PBS) | High | Strong | Low |
| 5.0 | 150 mM (PBS) | Low | Moderate-Strong | High |
| 7.4 | 300 mM | Moderate | Strong | Moderate-High |
| 5.0 | 300 mM | Very Low | Moderate | Moderate-High |
Optimal conditions are highlighted in bold. Lowering pH is often the most effective first step for cationic dyes. Increasing ionic strength can further reduce electrostatic background but may also slightly decrease the specific signal.[12][13]
Experimental Protocols
Protocol 1: Optimized Staining of Cells with this compound
This protocol is designed for staining cultured cells on coverslips and incorporates steps to minimize non-specific binding.
Caption: An optimized workflow for staining cultured cells with this compound.
-
Sample Preparation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash cells gently with Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS, 5 minutes for each wash.
-
-
Blocking:
-
Prepare a blocking buffer of 1% BSA in PBS.
-
Incubate the coverslips in the blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Staining:
-
Prepare a staining solution of this compound (e.g., 1 µM, to be optimized) in a buffer with a slightly acidic pH, such as a 0.1 M acetate buffer (pH 5.0).
-
Remove the blocking buffer from the coverslips (do not rinse).
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Incubate with the this compound staining solution for 10-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the coverslips three times with the acidic staining buffer (e.g., 0.1 M acetate buffer, pH 5.0) for 5 minutes each.
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Perform one final wash with PBS to neutralize.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with suitable excitation and emission filters for this compound.
-
Protocol 2: Reducing Non-Specific Binding in Tissue Sections
This protocol provides a robust starting point for staining paraffin-embedded tissue sections, incorporating key steps to minimize non-specific binding.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene or a xylene substitute.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Blocking:
-
Incubate sections in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100) for 60 minutes at room temperature in a humidified chamber.
-
-
Staining:
-
Prepare an optimized concentration of this compound solution in a buffer with increased ionic strength and lower pH (e.g., 0.1 M acetate buffer, pH 5.0, containing 300 mM NaCl).
-
Remove the blocking buffer (do not rinse).
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Incubate with the staining solution for the desired time (e.g., 30-60 minutes).
-
-
Washing:
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Prepare a wash buffer identical to the staining buffer but without the dye (0.1 M acetate buffer, pH 5.0, with 300 mM NaCl).
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Wash the slides three to five times, for 5-10 minutes each, with vigorous agitation.
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Perform a final rinse in PBS.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series.
-
Clear in xylene or a substitute.
-
Mount with a permanent mounting medium.
-
References
- 1. columbia.edu [columbia.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 6441-82-3 [smolecule.com]
- 5. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. horiba.com [horiba.com]
- 12. [Studies about tissue staining by basic dyes. II. Influence of ionic strength and ionic composition of the staining solution on dye adsorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Astrazon Red 6B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing Astrazon Red 6B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known by its alternative names Basic Violet 7 and Stenacrile Brilliant Red 6B, is a cationic methine dye.[1] While it is extensively used in the textile industry for its vibrant red color and stability, in a research context, it serves as a fluorescent stain for biological samples.[1][2] Its positive charge allows it to interact with negatively charged cellular components, making it useful for visualizing cellular structures under a microscope.[1]
Q2: What are the spectral properties of this compound?
Precise excitation and emission maxima for this compound are not consistently reported in scientific literature for microscopy applications. However, based on its chemical class and color, it is expected to be excited by green or yellow light and emit in the red to far-red spectrum. It is highly recommended that users empirically determine the optimal excitation and emission settings for their specific imaging system and experimental conditions.
Q3: How does pH affect this compound staining?
The pH of the staining solution can be a critical factor. For many basic dyes, a slightly acidic to neutral pH is often optimal for binding to negatively charged cellular components. It has been noted that this compound exhibits optimal adsorption properties at a pH of around 6.[1]
Q4: Is this compound suitable for live-cell imaging?
The suitability of this compound for live-cell imaging is not well-documented. As with many fluorescent dyes, potential cytotoxicity is a concern. It is recommended to perform viability assays and use the lowest effective concentration with minimal incubation time when attempting live-cell imaging.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
High background and weak signal are common challenges in fluorescence microscopy. This guide provides a systematic approach to identifying and resolving these issues when using this compound.
Problem 1: High Background Fluorescence
High background can obscure the target signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Titrate the concentration of this compound to determine the optimal concentration that provides a strong signal without high background. Start with a low concentration and incrementally increase it. |
| Inadequate Washing | Increase the number and/or duration of wash steps after the staining incubation to effectively remove unbound dye molecules. |
| Non-Specific Binding | Include a blocking step before staining, especially in immunohistochemistry applications. Consider using a blocking buffer containing bovine serum albumin (BSA) or serum. |
| Autofluorescence | Image an unstained control sample to assess the level of intrinsic fluorescence from the cells or tissue. If autofluorescence is high, consider using a spectral unmixing tool if available on your imaging software. |
| Precipitation of Dye | Ensure the this compound powder is fully dissolved in the solvent before preparing the final staining solution. Filter the staining solution before use to remove any aggregates. |
Problem 2: Weak or No Signal
A faint or absent signal can be due to various factors, from the dye itself to the imaging parameters.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | The concentration of this compound may be too low. Perform a titration to find the optimal concentration for your specific cell type and target. |
| Inadequate Incubation Time | The incubation time may be too short for the dye to effectively bind to its target. Optimize the incubation time by testing a range of durations. |
| Photobleaching | This compound may be susceptible to photobleaching (fading upon exposure to excitation light).[3][4] Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. |
| Low Target Abundance | The target being stained may be present at a low level in your sample. Consider methods for signal amplification if applicable. |
Experimental Protocols
General Staining Protocol for Fixed Cells
This is a general protocol that should be optimized for your specific cell type and experimental conditions.
Materials:
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This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)
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Phosphate-buffered saline (PBS)
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Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)
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Wash buffer (e.g., PBS)
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Mounting medium (preferably with an anti-fade agent)
Procedure:
-
Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., coverslips). Wash briefly with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Dilute the this compound stock solution in PBS to the desired working concentration (start with a range of 1-10 µM). Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.
Workflow for Optimizing Staining Concentration
Caption: A logical workflow for determining the optimal staining concentration of this compound.
Data Presentation
Table 1: Troubleshooting Summary for Signal-to-Noise Ratio Optimization
| Issue | Parameter to Optimize | Low End of Range | High End of Range | Recommendation |
| High Background | Dye Concentration | 0.1 µM | 20 µM | Start with 1 µM and titrate upwards. |
| Wash Duration | 1 minute | 15 minutes | Increase duration and number of washes. | |
| Weak Signal | Dye Concentration | 0.1 µM | 20 µM | Ensure concentration is not too low. |
| Incubation Time | 5 minutes | 120 minutes | Increase incubation time incrementally. | |
| Photobleaching | Excitation Intensity | 1% | 100% | Use the lowest possible intensity. |
| Exposure Time | 10 ms | 1000 ms | Use the shortest possible exposure time. |
Note: The concentration and time ranges are suggested starting points and should be empirically optimized for each specific experiment.
Table 2: Hypothetical Signal-to-Noise Ratio Calculation
| This compound Concentration (µM) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 1 | 500 | 100 | 5.0 |
| 2 | 850 | 150 | 5.7 |
| 5 | 1500 | 400 | 3.8 |
| 10 | 2200 | 900 | 2.4 |
This table illustrates how to calculate and present SNR data. Actual values will vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
General Workflow for a Fluorescence Staining Experiment
Caption: A generalized workflow for a typical fluorescence staining experiment using this compound.
Troubleshooting Logic Diagram
References
Astrazon Red 6B photostability and photobleaching issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and photobleaching of Astrazon Red 6B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a cationic methine dye. In research, it is primarily used for biological staining of tissues and cells for microscopy, leveraging its ability to interact with negatively charged cellular components.
Q2: What does "photostability" refer to and why is it important for my experiments with this compound?
Photostability refers to a fluorescent dye's resistance to light-induced degradation, a phenomenon known as photobleaching. High photostability is crucial for applications requiring prolonged or intense light exposure, such as time-lapse fluorescence microscopy and quantitative imaging, as it ensures a stable fluorescent signal for reliable data acquisition.
Q3: What is photobleaching and what causes it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce. This process is often initiated by the reaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically alter the dye's structure.
Q4: I am observing rapid signal loss with this compound. What could be the cause?
Rapid signal loss is likely due to photobleaching. Several factors can accelerate this process:
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High illumination intensity: Using a very bright light source will increase the rate of photon absorption and subsequent photobleaching.
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Prolonged exposure time: Continuous illumination of the sample will lead to cumulative photodamage.
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Presence of oxygen: Molecular oxygen is a key mediator of photobleaching for many organic dyes.
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Sample environment: The solvent and other components in the mounting medium can influence the rate of photobleaching.
Q5: How can I minimize photobleaching in my experiments with this compound?
To mitigate photobleaching, consider the following strategies:
-
Reduce illumination intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize exposure time: Use shutters to block the excitation light when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions if possible.
-
Use antifade mounting media: These reagents often contain oxygen scavengers or triplet state quenchers that reduce the rate of photobleaching.
-
Optimize imaging settings: Use sensitive detectors (e.g., EMCCD or sCMOS cameras) to reduce the required excitation light intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid decrease in fluorescence intensity during imaging. | Photobleaching of this compound. | - Reduce the intensity of the excitation light. - Decrease the exposure time for each image. - Use a neutral density filter to attenuate the excitation light. - Incorporate an antifade reagent in the mounting medium. |
| Inconsistent fluorescence signal across different fields of view. | Non-uniform illumination or photobleaching of previously imaged areas. | - Ensure the microscope's light source is properly aligned to provide even illumination. - Avoid repeatedly imaging the same area before the final data acquisition. - Plan your imaging session to minimize revisiting the same fields of view. |
| High background fluorescence. | Autofluorescence from the sample or mounting medium. | - Use a mounting medium with low autofluorescence. - Perform a background subtraction during image analysis. - Consider pre-bleaching the sample with broad-spectrum light before staining with this compound to reduce autofluorescence, though this may not be suitable for all sample types. |
| No or very weak fluorescent signal. | Incorrect filter set or dye degradation. | - Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. - Prepare fresh staining solutions as the dye may degrade over time, especially if exposed to light. |
Quantitative Data
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Alexa Fluor 568 | ~578 | ~603 | 0.69 | High |
| Cy3 | ~550 | ~570 | ~0.24 | Moderate |
| Texas Red | ~589 | ~615 | 0.60 - 0.90 | Moderate to High |
| Rhodamine 6G | ~528 | ~551 | 0.95 (in ethanol) | Moderate |
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of this compound using fluorescence microscopy. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Materials:
-
This compound solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
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Microscope slides and coverslips.
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Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
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Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound. Mount a small volume on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
Microscope Setup:
-
Select the appropriate filter set for this compound.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.
-
-
Image Acquisition:
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Acquire an initial image (t=0).
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Continuously illuminate the sample.
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Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
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Open the image series in your image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
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Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
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Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the
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Astrazon Red 6B solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Astrazon Red 6B in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound, also known as Basic Violet 7 or C.I. 48020, is a cationic azo dye. It appears as a dark red to dark purple powder.[1] Its solubility in water at 20°C is approximately 10 g/L.[2] Temperature has a relatively small effect on its solubility.[2] When dissolved in water, it forms a bright reddish-purple solution.[3]
Q2: Why am I experiencing solubility issues with this compound in my aqueous buffer?
While this compound is soluble in water, its solubility can be significantly affected by the composition of aqueous buffers. Problems like precipitation and aggregation can arise due to several factors, including:
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pH: Cationic dyes like this compound are most stable in a weakly acidic pH range, typically between 2.5 and 5.5.[4] At higher pH values, the dye's structure can be altered, leading to precipitation or color changes.[4]
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Ionic Strength: High concentrations of salts in your buffer (high ionic strength) can decrease the solubility of the dye and promote aggregation.[5]
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Buffer Composition: Certain ions in buffers, such as phosphates, can interact with cationic dyes and cause them to precipitate, especially in the presence of other ions like divalent cations.[4][6]
Q3: How can I visually identify if my this compound solution has solubility problems?
Signs of solubility issues include:
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Cloudiness or turbidity: The solution may appear hazy instead of clear.
-
Visible precipitates: You may see solid particles settled at the bottom or suspended in the solution.
-
Color change: Aggregation can cause a shift in the dye's maximum absorption wavelength, leading to a change in the perceived color of the solution.[5]
Troubleshooting Guide
Problem: My this compound is precipitating out of my buffer solution.
-
Question: What is the pH of your buffer?
-
Answer: this compound is more stable in weakly acidic conditions. If your buffer has a neutral or alkaline pH, this could be the cause of precipitation. The stable pH range for most cationic dyes is 2.5-5.5.[4] Consider adjusting the pH of your buffer to be within this range, if compatible with your experiment.
-
-
Question: What is the composition and concentration of your buffer?
-
Answer: High salt concentrations can lead to a "salting-out" effect, reducing the dye's solubility. If you are using a high molarity buffer, try diluting it. Also, be aware that phosphate buffers can sometimes cause precipitation of cationic dyes.[4] If you are using a phosphate buffer, consider switching to an alternative like acetate or a Good's buffer (e.g., HEPES, MES) if your experimental conditions allow.
-
-
Question: How did you prepare the solution?
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Answer: It is often best to prepare a concentrated stock solution of the dye in high-purity water and then dilute it into your buffer. Adding the powdered dye directly to a high-salt buffer can sometimes induce immediate precipitation.
-
Problem: The color of my this compound solution seems to have changed.
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Question: Have you observed any cloudiness or precipitation?
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Answer: A color shift can be an indication of dye aggregation.[5] Aggregation changes how the dye molecules interact with light. Review the troubleshooting steps for precipitation above, as the underlying causes are often the same.
-
-
Question: At what temperature are you storing your solution?
-
Answer: While the solubility of this compound is not highly dependent on temperature, some aggregation processes can be temperature-sensitive.[5] Store your solutions at a consistent, recommended temperature and allow them to reach room temperature before use if stored cold.
-
Data Summary
| Parameter | Value/Observation | Source(s) |
| Solubility in Water | 10 g/L at 20°C | [2] |
| Appearance in Water | Bright reddish-purple solution | [3] |
| Stable pH Range | 2.5 - 5.5 | [4] |
| Effect of High pH | Can lead to precipitation and color change | [4] |
| Effect of High Ionic Strength | Can promote aggregation and reduce solubility | [5] |
| Effect of Temperature | Minimal effect on solubility | [2] |
Experimental Protocols
Protocol for Preparing a 1% (w/v) this compound Stock Solution
This protocol describes the preparation of a stock solution that can be further diluted into your desired aqueous buffer.
Materials:
-
This compound powder (CAS 6441-82-3)
-
High-purity deionized or distilled water
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh paper
-
0.22 µm syringe filter (optional, for clarification)
Procedure:
-
Weighing the Dye: Accurately weigh out 100 mg of this compound powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 8 mL of high-purity water.
-
Mixing: Place a magnetic stir bar in the beaker and stir the solution until the dye is fully dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution, but do not boil the solution.[2]
-
Final Volume Adjustment: Quantitatively transfer the dissolved dye solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the flask until the total volume reaches the 10 mL mark.
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Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to clarify.
-
Storage: Store the stock solution in a well-sealed, light-protected container at room temperature. The solution is stable for several months when stored correctly.[7]
Working Solution Preparation:
To prepare a working solution, dilute the stock solution into your desired aqueous buffer. It is recommended to add the stock solution to the buffer while stirring to ensure rapid and uniform mixing.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Effect of pH on Astrazon Red 6B staining efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Astrazon Red 6B, focusing on the critical role of pH in achieving optimal staining results for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound staining?
A1: this compound is a cationic, or basic, methine dye.[1] This means the dye molecule carries a permanent positive charge. Staining occurs through an electrostatic interaction, where the positively charged dye molecules bind to negatively charged (anionic) components within cells and tissues.[1] Common anionic targets include nucleic acids (DNA and RNA), glycosaminoglycans in the extracellular matrix, and some proteins.
Q2: How does the pH of the staining solution affect this compound's efficiency?
A2: The pH of the staining solution is a critical factor that primarily influences the charge of the tissue components, not the dye itself, as this compound remains positively charged over a wide pH range.[2] An alkaline (high pH) environment increases the net negative charge on tissues by deprotonating acidic groups (e.g., phosphate groups in nucleic acids, carboxyl groups in proteins), making more binding sites available for the cationic dye and thus enhancing staining intensity. Conversely, an acidic (low pH) environment can suppress this ionization and introduce competitor H+ ions, leading to weaker staining.
Q3: What happens if the staining solution's pH is too acidic?
A3: A highly acidic solution will have an excess of hydrogen ions (H+). These positively charged ions will compete with the cationic this compound dye molecules for binding to the anionic sites within the tissue. This competition significantly reduces the amount of dye that can bind, resulting in weak, faint, or even a complete lack of staining.
Q4: What are the risks of using a pH that is too alkaline?
A4: While a more alkaline pH enhances the negative charge of tissue components, an excessively high pH can be detrimental. It can lead to morphological damage, such as tissue swelling or the dissolution of certain cellular components. This can result in a loss of structural detail and introduce artifacts that may interfere with accurate interpretation. It can also lead to non-specific background staining or overstaining, obscuring important features.
Troubleshooting Guide
Problem: Weak or No Staining
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Possible Cause: The pH of your staining solution is likely too acidic. This neutralizes the negative charges on your target tissue components and increases competition from H+ ions.
-
Solution:
-
Calibrate your pH meter and accurately measure the pH of your this compound staining solution and any buffer used.
-
Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.0 - 8.0) using a suitable buffer.
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Ensure that the slides are adequately rinsed with a neutral solution before entering the dye bath to avoid carrying over acidic fixatives or other solutions.
-
Problem: Excessive or Non-Specific Background Staining
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Possible Cause: The pH of the staining solution may be too alkaline, leading to excessive binding of the dye to a wide range of tissue components.
-
Solution:
-
Lower the pH of the staining solution incrementally (e.g., from pH 8.0 to 7.5 or 7.0) to increase specificity.
-
Reduce the staining time.
-
Include a brief differentiation step in a weakly acidic solution (e.g., 0.5% acetic acid) after staining to gently remove excess, loosely bound dye.
-
Problem: Inconsistent Staining Across a Batch of Slides
-
Possible Cause: This can be due to insufficient buffer capacity in the staining solution, leading to a pH shift as more slides are processed. It could also stem from inadequate deparaffinization or fixation.
-
Solution:
-
Use a robust buffering system for your staining solution and replace the solution after a set number of slides to ensure pH stability.
-
Verify that your deparaffinization and hydration steps are complete and uniform for all slides.
-
Ensure consistent fixation time and methods for all tissue samples.
-
Data Summary: pH Effect on Staining
The following table summarizes the expected theoretical effect of pH on the staining efficiency of this compound based on electrostatic principles.
| pH Range | H+ Concentration | Predominant Tissue Charge | Expected Staining Intensity | Potential Issues |
| Acidic (pH 3-5) | High | Reduced Anionic/Net Positive | Very Weak to None | Competition for binding sites. |
| Neutral (pH 6-7) | Moderate | Anionic | Moderate to Strong | Optimal for balanced staining. |
| Alkaline (pH 8-10) | Low | Strongly Anionic | Strong to Very Strong | Risk of overstaining and tissue damage. |
Experimental Protocols
Suggested Protocol for Staining with this compound
This is a general protocol for paraffin-embedded sections. Optimization of staining time and pH is recommended for specific tissues and research applications.
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Prepare a 0.5% this compound solution in a 0.1M phosphate buffer at the desired pH (start with pH 7.2 as a baseline).
-
Immerse slides in the this compound solution for 3-10 minutes. (Note: Time is subject to optimization).
-
-
Rinsing:
-
Quickly rinse slides in distilled water to remove excess dye.
-
-
(Optional) Differentiation:
-
If staining is too intense, briefly dip slides (1-3 seconds) in 0.5% acetic acid solution.
-
Immediately stop the differentiation by rinsing thoroughly in running tap water followed by distilled water.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in Xylene: 2 changes, 3 minutes each.
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Visual Workflow
Caption: Logical workflow of pH's effect on staining.
References
Technical Support Center: Minimizing Astrazon Red 6B-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Astrazon Red 6B in live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in live-cell imaging?
This compound is a cationic azo dye.[1][2][3][4] Due to its positive charge, it can interact with negatively charged components within live cells, making it useful as a fluorescent stain for visualizing cellular structures.[5]
Q2: I am observing significant cell death after staining with this compound. What are the potential causes?
This compound, like many synthetic dyes, can be cytotoxic. The observed cell death could be due to several factors, including:
-
High Dye Concentration: Using a higher concentration of the dye than necessary can lead to increased cellular stress and toxicity.
-
Prolonged Incubation Time: Extended exposure to the dye can exacerbate its toxic effects.
-
Phototoxicity: The interaction of the dye with the excitation light from the microscope can generate reactive oxygen species (ROS), which are harmful to cells.[6][7][8]
-
Intrinsic Cytotoxicity of Azo Dyes: Azo dyes can be metabolized by cells into potentially harmful aromatic amines and can induce oxidative stress and mitochondrial dysfunction.[9][10][11][12][13][14]
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
Apoptosis is a programmed cell death characterized by cell shrinkage and chromatin condensation, while necrosis is an uncontrolled cell death involving cell swelling and rupture of the plasma membrane.[15][16][17] You can use a combination of assays to differentiate between the two:
-
Morphological Observation: Use phase-contrast or differential interference contrast (DIC) microscopy to observe the characteristic morphological changes of apoptosis and necrosis.
-
Flow Cytometry: Use annexin V and propidium iodide (PI) staining. Annexin V stains apoptotic cells, while PI stains necrotic cells.
-
Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q4: Are there less toxic alternatives to this compound for live-cell staining?
Yes, several less toxic fluorescent dyes are available for live-cell imaging. The choice of dye will depend on the specific application and target organelle. Some alternatives include various modern, specifically designed live-cell stains that have been optimized for low cytotoxicity and high photostability.
Troubleshooting Guides
This section provides solutions to common problems encountered during live-cell staining with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Cytotoxicity | High dye concentration | Perform a dose-response experiment to determine the lowest effective concentration. |
| Prolonged incubation time | Reduce the incubation time to the minimum required for sufficient staining. | |
| Phototoxicity | - Reduce the intensity and duration of the excitation light.[7][18][19][20] - Use a more sensitive camera to allow for lower light levels.[18] - Image in a phenol red-free medium, as it can contribute to ROS production. - Consider adding antioxidants like N-acetylcysteine (NAC) or Trolox to the imaging medium.[7] | |
| Intrinsic Azo Dye Toxicity | - Co-incubate with antioxidants to mitigate oxidative stress.[7] | |
| High Background Fluorescence | Excess unbound dye | - Increase the number and duration of wash steps after staining.[21] - Use a buffered saline solution for washing.[21] |
| Autofluorescence | - Image in a phenol red-free medium. - Use a dye with excitation/emission spectra that do not overlap with the sample's autofluorescence.[21] | |
| Non-specific binding | - Optimize the dye concentration and incubation time.[21] | |
| Weak Fluorescent Signal | Low dye concentration | - Increase the dye concentration incrementally, while monitoring for cytotoxicity. |
| Inefficient cellular uptake | - Ensure cells are healthy and metabolically active. | |
| Photobleaching | - Use an anti-fade mounting medium if applicable for your experimental setup. - Minimize exposure to excitation light.[7][19] |
Data Presentation
Table 1: Hypothetical IC50 Values of Reactive Dyes in Different Cell Lines after 24-hour Exposure
| Dye | Cell Line | IC50 (µg/mL) | Assay |
| Reactive Yellow 176 | Boar Spermatozoa | 135 | Motility Inhibition[22] |
| Reactive Red 241 | Boar Spermatozoa | 124 | Motility Inhibition[22] |
| Reactive Blue 221 | Boar Spermatozoa | 127 | Motility Inhibition[22] |
| Reactive Blue 2 | HaCaT | 1000 | EMA Staining[5] |
| Reactive Blue 19 | HaCaT | 500 | EMA Staining[5] |
| Reactive Orange 16 | HaCaT | 1000 | EMA Staining[5] |
Table 2: Example Data from Oxidative Stress Marker Analysis in Textile Workers Exposed to Azo Dyes
| Marker | Exposed Group (Mean ± SD) | Control Group (Mean ± SD) | P-value |
| Nrf2 Activity (ng/mL) | 2.06 ± 0.68 | 1.58 ± 0.41 | 0.000 |
| Total Antioxidant Capacity (TAC) (mM) | 1.39 ± 0.10 | 1.50 ± 0.06 | 0.000 |
| Total Oxidant Status (TOS) (µM) | 0.14 ± 0.05 | 0.11 ± 0.03 | 0.002 |
| Data adapted from a study on textile workers and is for illustrative purposes of potential biomarkers.[23] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[24]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[25]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations for the desired time period. Include untreated and vehicle controls.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Measure the absorbance at 570 nm using a microplate reader.[26]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol (usually 20-30 minutes) at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe, such as CM-H2DCFDA, to detect intracellular ROS.[9]
Materials:
-
Cells of interest
-
This compound
-
CM-H2DCFDA probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the CM-H2DCFDA probe according to the manufacturer's instructions (typically 5-10 µM for 30-60 minutes at 37°C).[9]
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the oxidized probe (DCF) using a flow cytometer or fluorescence microscope.[9]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a cationic fluorescent dye, such as JC-10, to measure changes in mitochondrial membrane potential.[6]
Materials:
-
Cells of interest
-
This compound
-
JC-10 assay kit
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format for analysis (e.g., 96-well plate or on coverslips).
-
Treat cells with this compound.
-
Prepare and add the JC-10 loading solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[6]
-
In healthy cells, JC-10 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-10 remains as monomers in the cytoplasm, emitting green fluorescence.[6]
-
Measure the red and green fluorescence intensity. The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.[6]
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling pathways of this compound cytotoxicity.
References
- 1. Use of dyes to estimate the electrical potential of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 4. benchchem.com [benchchem.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. assaygenie.com [assaygenie.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Textile Toxicity Cytotoxicity and Spermatozoa Motility Inhibition Resulting from Reactive Dyes and Dyed Fabrics | Semantic Scholar [semanticscholar.org]
- 14. atcc.org [atcc.org]
- 15. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. coolled.com [coolled.com]
- 17. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. researchgate.net [researchgate.net]
- 21. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Astrazon Red 6B aggregation and precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when working with Astrazon Red 6B stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a cationic azo dye.[1] In a laboratory setting, it is primarily used as a staining agent for biological samples to visualize cellular structures under a microscope.[2]
Q2: What are the key chemical properties of this compound?
| Property | Value |
| CAS Number | 6441-82-3 |
| Molecular Formula | C₂₄H₃₀Cl₂N₂ |
| Molecular Weight | 417.42 g/mol |
| Appearance | Dark red to dark purple crystalline powder |
| Solubility in Water | Approximately 10 g/L at 20°C |
Data sourced from multiple chemical suppliers.[3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For biological applications, it is recommended to first dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before making the final aqueous solution. This is a common practice for many organic dyes used in cellular assays to ensure complete dissolution before introduction to an aqueous environment.
Q4: How should I store my this compound stock solutions?
Troubleshooting Guide: Aggregation and Precipitation
Aggregation and precipitation of this compound in stock solutions can lead to inaccurate experimental results. The following guide provides steps to address these issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding the dye to an aqueous buffer. | Low Solubility/Solvent Shock: The dye may not be fully dissolved before being introduced to the aqueous buffer, or the concentration may exceed its solubility limit in the final solvent mixture. | 1. Use a Co-solvent: First, dissolve the this compound powder in a small volume of 100% DMSO or ethanol. Vortex until fully dissolved. 2. Gradual Dilution: Add the dissolved dye concentrate dropwise to the aqueous buffer while continuously stirring or vortexing to avoid localized high concentrations. 3. Lower the Concentration: If precipitation persists, try preparing a more dilute stock solution. |
| The stock solution becomes cloudy or a precipitate forms over time during storage. | Aggregation/Instability: The dye molecules may be self-aggregating over time due to factors like temperature fluctuations, pH changes, or exposure to light. | 1. Optimize Storage Conditions: Store aliquots of the stock solution at -20°C to minimize temperature fluctuations. Ensure vials are tightly sealed and protected from light. 2. Check pH: The pH of the solution can influence dye stability. While specific data for this compound is limited, for many cationic dyes, a slightly acidic pH can help maintain solubility. Consider using a buffered solution appropriate for your experiment. 3. Filter Before Use: If a fine precipitate is observed, filter the solution through a 0.22 µm syringe filter before use to remove aggregates. |
| Inconsistent staining or lower than expected fluorescence intensity. | Dye Aggregation: Aggregated dye may have altered spectral properties and reduced ability to bind to its target, leading to poor staining. | 1. Prepare Fresh Solutions: Use freshly prepared or properly stored stock solutions for your experiments. 2. Sonication: Briefly sonicate the stock solution before use to help break up any small aggregates. 3. Optimize Staining Protocol: Adjust the dye concentration and incubation time in your staining protocol. Higher concentrations can sometimes promote aggregation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.17 mg of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution thoroughly until all the dye has completely dissolved. The solution should be clear with no visible particles.
-
Storage: Store the 10 mM stock solution in amber or foil-wrapped tubes at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Staining Live Cells with this compound
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Working Solution Preparation: Prepare a fresh working solution of this compound by diluting the 10 mM DMSO stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM). It is important to determine the optimal concentration for your specific cell type and application to avoid cytotoxicity.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
Diagrams
References
Astrazon Red 6B interference with other cellular assays
Welcome to the technical support center for Astrazon Red 6B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common cellular assays and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Basic Violet 7 (C.I. 48020), is a cationic methine dye.[1] Its CAS number is 6441-82-3.[1][2][3] It appears as a dark red to dark purple powder and is soluble in water, producing a bright reddish-purple solution.[4] It is used in the textile industry and as a biological staining agent.[1][2]
Q2: Can this compound interfere with my cellular assays?
While there is limited direct published evidence of this compound interfering with specific cellular assays, its properties as a colored, cationic, and potentially fluorescent compound suggest a high potential for interference with common absorbance and fluorescence-based assays.[5] Cationic dyes can accumulate in mitochondria, which may affect metabolism-based assays.[6]
Q3: What types of assays are most likely to be affected?
Assays that rely on colorimetric or fluorometric readouts are most susceptible to interference. This includes:
-
Viability/Cytotoxicity Assays: MTT, XTT, WST-1, and resazurin (AlamarBlue)-based assays.
-
Fluorescence-Based Assays: Calcium imaging, reporter gene assays (like GFP), and immunofluorescence.
Q4: What are the primary mechanisms of interference?
The main potential mechanisms of interference from a compound like this compound are:
-
Spectral Overlap (Absorbance): The intrinsic color of this compound can absorb light at the same wavelength used to measure the formazan product in assays like MTT, leading to artificially high or low readings.
-
Autofluorescence: The dye itself may be fluorescent, emitting light at similar wavelengths to the reporter fluorophores in an assay, which can cause high background signals and false positives.[7][8]
-
Fluorescence Quenching: The dye could absorb the excitation or emission energy of a fluorophore in the assay, leading to a decreased signal and a false negative.[5][8]
-
Chemical Reactivity: As a cationic molecule, it may interact with negatively charged cellular components or assay reagents. Some compounds can also chemically reduce tetrazolium salts (like MTT) non-enzymatically, leading to false-positive viability results.[9]
Troubleshooting Guides
Issue 1: Unexpected Results in an MTT or Similar Tetrazolium-Based Assay
Potential Cause: this compound may be interfering with the colorimetric readout by either absorbing light at the measurement wavelength or by directly reducing the MTT reagent.
Troubleshooting Steps:
-
Run a Compound-Only Control: In a cell-free setting, mix this compound with the assay medium and the MTT reagent. Measure the absorbance at the appropriate wavelength (typically 570 nm). A significant absorbance reading indicates interference.
-
Visually Inspect Wells: Look at the wells under a microscope before and after adding the solubilization buffer. Note any unusual color changes or precipitate formation that could be attributed to the dye.
-
Perform a Wavelength Scan: Measure the absorbance spectrum of this compound in the assay buffer to see if it overlaps with the peak absorbance of the formazan product.
-
Use an Orthogonal Assay: Confirm your results with a non-colorimetric assay, such as an ATP-based viability assay (e.g., CellTiter-Glo®), which is less prone to this type of interference.[9]
Issue 2: High Background or Unexpected Signals in a Fluorescence-Based Assay
Potential Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, or it could be quenching the fluorescent signal.
Troubleshooting Steps:
-
Check for Autofluorescence: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Read the fluorescence using the same filter set as your main assay. A high signal indicates autofluorescence.[8]
-
Assess for Quenching: Prepare three sets of wells:
-
A: Fluorophore + Assay Buffer
-
B: Fluorophore + Assay Buffer + this compound
-
C: Assay Buffer only (Blank) If the signal in B is significantly lower than in A (after subtracting the blank), your compound is quenching the fluorescence.[8]
-
-
Shift to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green spectrum.[7] If possible, switch to fluorophores that excite and emit in the red or far-red regions of the spectrum.
-
Optimize Compound Concentration: Use the lowest possible concentration of this compound that still achieves the desired biological effect to minimize interference.
Data Presentation
Table 1: Absorbance Interference of this compound in MTT Assay
| This compound Conc. (µM) | Absorbance at 570 nm (Cell-Free) | % Interference |
| 0 (Control) | 0.05 | 0% |
| 1 | User Data | User Calculation |
| 10 | User Data | User Calculation |
| 100 | User Data | User Calculation |
Table 2: Autofluorescence of this compound
| This compound Conc. (µM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Units (RFU) |
| 0 (Control) | User Defined | User Defined | User Data |
| 1 | User Defined | User Defined | User Data |
| 10 | User Defined | User Defined | User Data |
| 100 | User Defined | User Defined | User Data |
Experimental Protocols
Protocol 1: Assessing Interference with the MTT Assay
Objective: To determine if this compound interferes with the colorimetric readout of the MTT assay.
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Cell culture medium (serum-free for the assay)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a "medium only" control.
-
Add MTT reagent to each well at the same concentration used in your cell-based experiments.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan (if any is formed).
-
Read the absorbance at 570 nm. Use 630 nm as a reference wavelength if desired.[10]
-
Subtract the absorbance of the "medium only" control from all readings. A concentration-dependent increase in absorbance indicates interference.
Protocol 2: Characterizing Autofluorescence of this compound
Objective: To determine if this compound is autofluorescent under the conditions of a specific fluorescence assay.
Materials:
-
96-well black flat-bottom plates (for fluorescence)
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer in a 96-well black plate. Include a "buffer only" control.
-
Set the fluorescence reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the reading from the "buffer only" control. A significant, concentration-dependent increase in fluorescence indicates autofluorescence.
Visualizations
A troubleshooting workflow for identifying assay interference.
Potential mechanisms of interference in cellular assays.
References
- 1. Buy this compound | 6441-82-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 6441-82-3 [chemicalbook.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Astrazon Red 6B for Mitochondrial Staining
Welcome to the technical support center for utilizing Astrazon Red 6B as a fluorescent probe for mitochondrial visualization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the specificity of this compound for mitochondria.
Frequently Asked Questions (FAQs)
Q1: How does this compound accumulate in mitochondria?
This compound is a cationic dye.[1][2] Its positive charge facilitates its accumulation in organelles with a negative membrane potential. Healthy mitochondria maintain a significant electrochemical gradient across their inner membrane, making the mitochondrial matrix negatively charged relative to the cytoplasm. This negative potential is the primary driving force for the sequestration of cationic dyes like this compound, leading to their accumulation and fluorescent labeling of mitochondria.
Q2: What are the potential advantages of using this compound?
This compound is a readily available and cost-effective dye.[3][4][5] Its basic chemical structure is well-documented.[1][6] For certain preliminary or high-throughput screening applications, it may serve as a simple indicator of mitochondrial presence.
Q3: What are the known limitations of this compound for mitochondrial staining?
The primary limitation is its low specificity compared to commercially available mitochondrial probes like MitoTracker dyes.[1] Its staining properties are not as well-characterized for biological applications.[1] Users may experience higher background fluorescence and off-target staining of other cellular components with negative charges, such as the nucleus or lysosomes.
Q4: Is this compound compatible with fixed cells?
The retention of most cationic dyes that accumulate based on membrane potential is compromised after fixation, as the fixation process dissipates the mitochondrial membrane potential. For optimal results, it is highly recommended to image live cells stained with this compound. If fixation is necessary, it should be performed after staining, and a gentle fixation protocol with paraformaldehyde may be tested, though signal loss is expected.
Q5: Can I use this compound for quantitative measurements of mitochondrial membrane potential?
While the accumulation of this compound is dependent on the mitochondrial membrane potential, its use for precise quantitative measurements is not well-established. For reliable quantification of mitochondrial membrane potential, ratiometric dyes like JC-1 or other well-validated potentiometric dyes are recommended.
Troubleshooting Guides
Issue 1: High Background Staining or Diffuse Cytoplasmic Signal
This is a common issue when the dye is not selectively accumulating in the mitochondria, leading to poor signal-to-noise ratio.
Troubleshooting Table:
| Probable Cause | Recommended Solution | Expected Outcome |
| Dye concentration is too high. | Decrease the final concentration of this compound. Test a range from 10 nM to 500 nM. | Reduced cytoplasmic fluorescence and clearer visualization of mitochondrial structures. |
| Incubation time is too long. | Reduce the incubation time. Try a time course from 15 to 45 minutes. | Minimized non-specific uptake and diffusion into other cellular compartments. |
| Suboptimal washing steps. | Increase the number of washes with pre-warmed, serum-free medium after incubation. | Removal of unbound or loosely associated dye from the cytoplasm. |
| Low mitochondrial membrane potential. | Use a positive control with healthy, actively respiring cells. Consider using a mitochondrial uncoupler like CCCP as a negative control to confirm potential-dependent loading. | Confirmation that the staining protocol is effective in cells with robust mitochondrial potential. |
Hypothetical Data on Concentration Optimization:
| This compound Concentration | Mitochondrial Signal Intensity (Arbitrary Units) | Cytoplasmic Background (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 µM | 1500 | 800 | 1.875 |
| 500 nM | 1200 | 400 | 3.0 |
| 100 nM | 800 | 100 | 8.0 |
| 50 nM | 400 | 50 | 8.0 |
| 10 nM | 150 | 40 | 3.75 |
Note: The optimal concentration may vary between cell types.
Issue 2: No/Weak Mitochondrial Staining
This issue arises when the dye fails to accumulate sufficiently within the mitochondria.
Troubleshooting Table:
| Probable Cause | Recommended Solution | Expected Outcome |
| Dye concentration is too low. | Increase the final concentration of this compound. Test a range up to 1 µM. | Enhanced fluorescent signal from the mitochondria. |
| Incubation time is too short. | Increase the incubation time. Test a time course up to 60 minutes. | Sufficient time for the dye to accumulate in the mitochondria. |
| Cells are unhealthy or have depolarized mitochondria. | Ensure cells are healthy and in the logarithmic growth phase. Use a positive control like established mitochondrial stains (e.g., MitoTracker Red CMXRos) to verify mitochondrial health. | Strong mitochondrial staining, confirming the integrity of the mitochondrial membrane potential. |
| Incorrect filter sets for imaging. | Check the excitation and emission spectra for this compound and use the appropriate filter cubes on your microscope. | Optimal detection of the fluorescent signal. |
Issue 3: Signal Fades Quickly (Photobleaching)
Photobleaching occurs when the fluorophore is irreversibly damaged by exposure to excitation light.
Troubleshooting Table:
| Probable Cause | Recommended Solution | Expected Outcome |
| High intensity of excitation light. | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. | Slower rate of photobleaching, allowing for longer imaging sessions. |
| Prolonged exposure time. | Decrease the exposure time per frame. Use a more sensitive detector if necessary. | Reduced total light exposure, thus preserving the fluorescent signal. |
| Imaging medium lacks antioxidants. | Use a live-cell imaging solution that contains antioxidants or an anti-fade reagent compatible with live cells. | Increased photostability of the dye.[7] |
Issue 4: Evidence of Cellular Stress or Toxicity
Some fluorescent dyes can be toxic to cells, especially at high concentrations or with prolonged incubation.
Troubleshooting Table:
| Probable Cause | Recommended Solution | Expected Outcome |
| Dye concentration is too high. | Use the lowest effective concentration of this compound. | Maintained normal cell morphology and viability. |
| Prolonged incubation. | Minimize the incubation time to what is necessary for adequate staining. | Reduced cellular stress and artifacts in cell behavior. |
| Dye interferes with mitochondrial function. | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your staining protocol to assess cytotoxicity. Compare with unstained controls. | Confirmation that the staining protocol does not significantly impact cell health. |
Experimental Protocols
Optimized Protocol for Staining Live Cells with this compound
This protocol provides a starting point for optimizing the staining of mitochondria in live cultured cells.
1. Reagent Preparation:
- Prepare a 1 mM stock solution of this compound in DMSO.
- Aliquot and store at -20°C, protected from light.
- On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or HBSS to the desired working concentration (start with a range of 50-200 nM).
2. Cell Preparation:
- Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).
- Ensure the cells are healthy and actively growing.
3. Staining Procedure:
- Remove the culture medium from the cells.
- Wash the cells once with a pre-warmed, serum-free medium.
- Add the pre-warmed staining solution containing this compound to the cells.
- Incubate for 20-30 minutes at 37°C in a CO2 incubator.
4. Washing and Imaging:
- Remove the staining solution.
- Wash the cells two to three times with the pre-warmed, serum-free medium to remove excess dye.
- Add a pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Proceed with live-cell imaging on a fluorescence microscope using the appropriate filter sets.
Visualizations
Caption: Troubleshooting workflow for this compound mitochondrial staining.
Caption: Experimental workflow for live-cell mitochondrial staining with this compound.
References
- 1. Buy this compound | 6441-82-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Astrazon Red 6B and Safranin O for Plant Tissue Staining
In the realm of plant histology, the selection of an appropriate stain is paramount for the accurate visualization and differentiation of cellular structures. This guide provides a comprehensive comparison between Astrazon Red 6B, a methine dye, and Safranin O, a well-established biological stain, for the staining of plant tissues.[1] This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each dye is crucial for predicting their staining behavior and efficacy.
| Property | This compound | Safranin O |
| Chemical Class | Methine Dye[1] | Azonium compound of symmetrical 2,8-dimethyl-3,7-diaminophenazine[2] |
| C.I. Number | 48020 (Basic Violet 7)[1][3] | Basic Red 2[2] |
| Molecular Formula | C24H30Cl2N2[1][3][4] | C20H19N4+Cl- |
| Molecular Weight | 417.42 g/mol [3][4] | 350.84 g/mol |
| Appearance | Dark red to dark purple to dark blue powder/crystalline[3][4] | Red to brown powder |
| Solubility | Soluble in water (10 g/L at 20°C)[5] | Readily soluble in water[2] |
| Staining Color | Red light purple[5] | Red[6][7][8] |
Staining Mechanism and Specificity
The interaction of these dyes with plant tissue components dictates their staining patterns and specificity.
This compound , as a cationic dye, interacts with negatively charged components within cells.[1] Its application in biological staining is noted, with the potential to bind to nucleic acids and certain organelles.[1][3][4] However, its specificity in plant tissues is not as well-characterized as Safranin O.[1]
Safranin O is a cationic dye that demonstrates a strong affinity for acidic cellular components.[9][10] In plant histology, it is particularly valued for its ability to stain lignified and cutinized tissues, such as xylem and sclerenchyma, a vibrant red.[6][7][8][11] It also stains nuclei and chromosomes red.[2][9] This selectivity is based on the binding of the positively charged dye to the negatively charged acidic proteoglycans and nucleic acids.[9][10]
Comparative Performance in Plant Tissue Staining
While direct comparative studies with quantitative data are limited, the established literature provides insights into the performance of each dye.
Safranin O is a cornerstone of classical plant histology, frequently used in differential staining protocols, often in combination with a counterstain like Astra Blue or Fast Green.[6][7][11][12] This allows for the clear differentiation between lignified (red) and cellulosic (blue/green) tissues.[6][7][8][11] The intensity of Safranin O staining can be indicative of the degree of lignification.[8] Under fluorescence microscopy, safranin can differentiate between lignin-rich and cellulose-rich cell walls, with lignin-rich areas fluorescing red or orange and cellulose-rich areas fluorescing green/yellow.[13]
This compound is primarily recognized as a textile dye with excellent stability and lightfastness.[3][4][14] While its use as a biological stain is mentioned, detailed protocols and extensive applications in plant histology are not as widely documented.[1][3][4] Its vibrant red-purple hue suggests potential for providing high-contrast images, but its specificity for particular plant cell wall components requires further investigation.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable staining results.
The following diagram illustrates a typical workflow for staining plant tissues.
Caption: A generalized workflow for preparing and staining plant tissue sections.
This protocol is adapted for differential staining of lignified and cellulosic tissues.
-
Deparaffinize and Rehydrate: Bring paraffin-embedded sections to water through a series of xylene and graded ethanol solutions.
-
Staining with Safranin O:
-
Immerse slides in a 1% Safranin O solution in 70% ethanol for a duration ranging from 2 to 24 hours, depending on the tissue and desired staining intensity.[9]
-
-
Washing: Rinse with distilled water to remove excess stain.[9]
-
Counterstaining with Astra Blue:
-
Immerse slides in a 1% Astra Blue solution in 70% ethanol.[6]
-
-
Dehydration: Dehydrate the sections through a graded ethanol series.[9]
-
Clearing and Mounting: Clear in xylene and mount with a suitable mounting medium.[12]
Note: A modified protocol using both 1% Safranin O and 1% Astra Blue in 70% ethanol has been shown to be effective and simplifies the procedure.[6][7][11]
A standardized protocol for this compound in plant histology is not well-established in the available literature. Researchers interested in utilizing this dye would need to undertake an experimental approach to optimize parameters such as dye concentration, staining duration, and pH. A starting point could be a 0.5% to 1% solution in water or ethanol, with incubation times varying from minutes to hours.
Logical Relationship for Stain Selection
The choice between this compound and Safranin O depends on the specific research objectives.
References
- 1. Buy this compound | 6441-82-3 [smolecule.com]
- 2. Safranin - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 6441-82-3 [chemicalbook.com]
- 6. Modified staining protocol with Safranin O and Astra Blue for the plant histology | Plant Introduction [plantintroduction.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mail.plantintroduction.org [mail.plantintroduction.org]
- 9. conductscience.com [conductscience.com]
- 10. biotechreality.com [biotechreality.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Safranine fluorescent staining of wood cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. colordys.com [colordys.com]
A Comparative Guide to Mitochondrial Dyes for Cellular Analysis
A Note on Astrazon Red 6B: Initial searches for this compound as a mitochondrial dye did not yield any specific scientific literature or experimental data supporting its use for this application. This compound is primarily documented as a cationic dye for the textile industry and for general biological staining purposes. Due to the lack of evidence of its use in mitochondrial staining and the absence of performance data in this context, a direct comparison with established mitochondrial dyes is not feasible.
This guide, therefore, provides a comprehensive comparison of three widely used and well-characterized mitochondrial dyes: MitoTracker Red CMXRos , Tetramethylrhodamine, Methyl Ester (TMRM) , and JC-1 . This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate dye for their experimental needs.
Introduction to Mitochondrial Dyes
Mitochondrial dyes are essential tools in cell biology for studying mitochondrial morphology, distribution, and function.[1] Many of these dyes are cationic and accumulate in the mitochondria due to the negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring cells.[2][3] A decrease in ΔΨm is an early indicator of cellular stress and apoptosis.[1] The dyes compared in this guide are widely used to assess mitochondrial health and function.
Performance Comparison of Mitochondrial Dyes
The selection of a mitochondrial dye depends on the specific experimental requirements, such as the need to assess membrane potential, fix the cells after staining, or perform long-term imaging. The following table summarizes the key performance characteristics of MitoTracker Red CMXRos, TMRM, and JC-1.
| Feature | MitoTracker Red CMXRos | TMRM (Tetramethylrhodamine, Methyl Ester) | JC-1 |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[4] | Accumulates in mitochondria based on membrane potential.[4] | A ratiometric dye that forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low ΔΨm.[1] |
| Membrane Potential Dependency | Dependent on ΔΨm for initial accumulation.[4] | Directly proportional to ΔΨm.[4] | Ratiometric measurement of ΔΨm (red/green fluorescence ratio).[1] |
| Fixability | Well-retained after formaldehyde fixation.[4] | Not well-retained after fixation. | Not fixable. |
| Photostability | Generally high photostability. | Moderate photostability, can be prone to phototoxicity with prolonged exposure. | Prone to photobleaching, especially the J-aggregates. |
| Toxicity | Low toxicity at working concentrations. | Can be toxic with long-term exposure or at higher concentrations. | Low toxicity at working concentrations. |
| Primary Application | Staining mitochondria for visualization and localization, especially in fixed cells.[4] | Quantitative measurement of mitochondrial membrane potential in live cells.[4] | Qualitative and quantitative assessment of mitochondrial membrane potential, particularly for detecting apoptosis.[1] |
| Readout | Fluorescence intensity. | Fluorescence intensity. | Ratio of red to green fluorescence. |
| Excitation/Emission (nm) | ~579 / 599 | ~548 / 573 | Monomers: ~514 / 529; J-aggregates: ~585 / 590 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for staining live cells with each of the compared dyes.
MitoTracker Red CMXRos Staining Protocol
-
Reagent Preparation : Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Working Solution Preparation : Dilute the stock solution to a final working concentration of 25-500 nM in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type.
-
Cell Staining : Replace the existing cell culture medium with the staining solution containing MitoTracker Red CMXRos.
-
Incubation : Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing : Replace the staining solution with fresh, pre-warmed cell culture medium.
-
Imaging : Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
(Optional) Fixation : After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
TMRM Staining Protocol
-
Reagent Preparation : Prepare a 10 mM stock solution of TMRM in anhydrous DMSO.
-
Working Solution Preparation : Dilute the stock solution to a final working concentration of 20-500 nM in pre-warmed cell culture medium. It is critical to use the lowest possible concentration that gives a detectable signal to minimize toxicity.
-
Cell Staining : Replace the existing cell culture medium with the staining solution containing TMRM.
-
Incubation : Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.
-
Imaging : Image the live cells directly in the staining solution using a fluorescence microscope. Washing is generally not recommended as TMRM is reversible and will wash out. For endpoint assays, cells can be washed with PBS immediately before imaging.
JC-1 Staining Protocol
-
Reagent Preparation : Prepare a 1-5 mg/mL stock solution of JC-1 in anhydrous DMSO.
-
Working Solution Preparation : Dilute the stock solution to a final working concentration of 1-10 µg/mL in pre-warmed cell culture medium.
-
Cell Staining : Replace the existing cell culture medium with the staining solution containing JC-1.
-
Incubation : Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing : Wash the cells once with pre-warmed cell culture medium or PBS.
-
Imaging : Image the cells immediately using a fluorescence microscope with filters for both green (monomers) and red (J-aggregates) fluorescence. The ratio of red to green fluorescence is then calculated.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanisms of action of the discussed mitochondrial dyes.
Caption: A generalized workflow for staining mitochondria in live cells.
Caption: Accumulation of potential-dependent dyes in healthy vs. unhealthy mitochondria.
Caption: The ratiometric fluorescence of JC-1 in response to mitochondrial membrane potential.
References
Validating Astrazon Red 6B for Quantitative Fluorescence Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is critical for obtaining accurate and reproducible data in quantitative fluorescence imaging. This guide provides a comparative assessment of Astrazon Red 6B against established fluorescent dyes, offering a framework for its validation in quantitative applications. While this compound is a vibrant red dye with applications in textiles and biological staining, its performance in sensitive quantitative imaging is not well-documented.[1][2][3] This guide presents available data, highlights critical data gaps, and compares it with well-characterized alternatives to inform your dye selection process.
Quantitative Comparison of Fluorescent Dyes
The decision to use a fluorescent dye for quantitative imaging hinges on several key photophysical parameters. A high molar extinction coefficient and quantum yield are desirable for a bright signal, while high photostability is crucial for long-term imaging and minimizing signal loss. The following table summarizes the known properties of this compound and compares them with common red fluorescent dyes. A significant lack of published data for this compound in the context of cellular imaging is evident.
| Property | This compound | Sulforhodamine 101 (Texas Red) | Alexa Fluor 594 | Alexa Fluor 647 |
| Chemical Family | Methine Dye[2] | Sulfonated Rhodamine | Sulfonated Xanthene | Sulfonated Cyanine |
| Molar Mass ( g/mol ) | 417.42[3] | ~625 (Texas Red) | ~820 | ~1250 |
| Excitation Max (nm) | Not Reported for Cell Imaging | ~595 (Texas Red) | ~590 | ~650 |
| Emission Max (nm) | Not Reported for Cell Imaging | ~615 (Texas Red) | ~617 | ~665 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | Not Reported | ~85,000 (Texas Red) | 73,000 | 270,000 |
| Quantum Yield | Not Reported | ~0.65 (Texas Red) | 0.66 | 0.33 |
| Photostability | Not Reported for Cell Imaging | Moderate | High | High[4] |
| pH Sensitivity | Not Reported | Low | Low | Low |
| Toxicity | Harmful if swallowed, causes serious eye damage, very toxic to aquatic life.[5] | Generally low for cellular imaging applications | Low | Low |
Note: The absence of critical photophysical data for this compound makes its use in quantitative and long-term imaging studies unreliable.[1] Researchers should proceed with caution and are encouraged to perform their own validation studies.
Experimental Protocols
For researchers considering this compound, or any fluorescent dye, for quantitative imaging, a thorough validation is essential. The following are generalized protocols for key experiments.
Determination of Photophysical Properties
Objective: To determine the excitation and emission spectra, molar extinction coefficient, and quantum yield of this compound in a relevant buffer system.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to a known concentration in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the dye solution across a range of wavelengths to determine the absorbance maximum (λ_max).
-
Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance at λ_max, the known concentration (c), and the path length of the cuvette (l). The extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength.[6]
-
Fluorescence Spectra: Use a spectrofluorometer to measure the excitation and emission spectra. The excitation spectrum is measured by monitoring emission at the emission maximum while scanning through excitation wavelengths. The emission spectrum is measured by exciting the sample at the excitation maximum and scanning through emission wavelengths.
-
Quantum Yield Determination: The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) is typically measured relative to a standard dye with a known quantum yield (e.g., Rhodamine 101).[6][7] The integrated fluorescence intensities and the absorbance values of the test dye and the standard are used in the calculation.
Assessment of Photostability
Objective: To quantify the rate of photobleaching of this compound under typical imaging conditions and compare it to a known photostable dye.
Methodology:
-
Sample Preparation: Prepare cells stained with this compound and a reference dye (e.g., Alexa Fluor 594) according to a standard staining protocol.
-
Image Acquisition: Using a confocal or epifluorescence microscope, acquire a time-lapse series of images of the stained cells.[8][9] Use consistent illumination power and acquisition settings for all samples.
-
Data Analysis: Measure the mean fluorescence intensity of the stained structures in each image of the time series.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time (or exposure number). The rate of intensity decay is an indicator of photostability. The half-life (t_1/2), the time it takes for the fluorescence to decrease to 50% of its initial value, can be calculated.[4]
Cytotoxicity Assay
Objective: To evaluate the potential toxic effects of this compound on the cells being studied.
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Dye Incubation: Treat the cells with a range of concentrations of this compound for a period relevant to the planned imaging experiments. Include a vehicle-only control.
-
Viability Assay: Use a standard cytotoxicity assay, such as the MTT or AlamarBlue assay, to assess cell viability. These assays measure metabolic activity, which is correlated with cell number.
-
Data Analysis: Compare the viability of the dye-treated cells to the control cells to determine if the dye exhibits cytotoxic effects at the concentrations required for imaging. Some studies have indicated that this compound may cause irritation or allergic reactions.[2]
Visualizing Workflows and Decision Processes
To aid in the experimental design and dye selection process, the following diagrams, created using the DOT language, outline a logical workflow for validating a fluorescent dye and a decision tree for choosing the appropriate dye for your needs.
Caption: Experimental workflow for validating a fluorescent dye.
Caption: Decision tree for selecting a fluorescent dye.
Conclusion
Based on the currently available information, this compound is not recommended for quantitative fluorescence imaging without extensive, rigorous validation. The lack of critical performance data, such as quantum yield, molar extinction coefficient, and photostability, presents a significant risk to the reliability and reproducibility of quantitative measurements.[1] Furthermore, its noted toxicity is a concern for live-cell imaging.[5] For researchers requiring high-quality, reproducible quantitative data, well-established red fluorescent dyes such as the Alexa Fluor or ATTO series are superior choices, offering high brightness, photostability, and extensive documentation in the scientific literature.[1][4][10] If the use of this compound is unavoidable, the experimental protocols outlined in this guide provide a starting point for a thorough in-house validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 6441-82-3 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. shop.carl-jaeger.de [shop.carl-jaeger.de]
- 6. forum.microlist.org [forum.microlist.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. congresso-cf.unimi.it [congresso-cf.unimi.it]
- 9. [PDF] Tutorial: guidance for quantitative confocal microscopy | Semantic Scholar [semanticscholar.org]
- 10. idtdna.com [idtdna.com]
Navigating the Landscape of DNA Staining: A Comparative Guide to Ethidium Bromide and Its Alternatives
For decades, Ethidium Bromide (EtBr) has been the go-to fluorescent dye for visualizing nucleic acids in agarose gel electrophoresis. Its enduring popularity stems from its effectiveness and low cost. However, significant safety concerns associated with its mutagenic properties have driven the scientific community to seek safer, yet equally effective, alternatives. This guide provides a comprehensive comparison of ethidium bromide with modern, safer DNA stains.
It is important to note that while this guide was prompted by a query about Astrazon Red 6B as a potential alternative, an extensive review of scientific literature and chemical databases reveals no evidence of its use for DNA staining in gel electrophoresis. This compound, also known as Basic Violet 7, is a cationic dye primarily employed in the textile industry and for some specialized staining of cellular structures, though its properties for nucleic acid visualization are not well-characterized. Therefore, this guide will focus on a comparison between ethidium bromide and well-established, commercially available safer alternatives.
Mechanism of Action: Intercalation vs. Minor Groove Binding
Ethidium Bromide is a classic intercalating agent. Its planar tricyclic phenanthridine ring system inserts itself between the stacked base pairs of double-stranded DNA.[1][2] This intercalation causes a conformational change in the DNA, unwinding the helix slightly. When bound to DNA, the fluorescence of EtBr increases approximately 20-fold compared to when it is in solution.[1] It absorbs UV light at 300 and 360 nm and emits an orange-red fluorescence at 590 nm.[3]
Many safer alternatives also function as intercalators or minor groove binders. Some have been engineered to be larger molecules that cannot penetrate the cell membrane, which is a key factor in their reduced toxicity.[4] These dyes are often designed to have high affinity for DNA, resulting in a strong fluorescent signal upon binding.
Quantitative Performance Comparison
The choice of a DNA stain often comes down to a balance of sensitivity, safety, and cost. The following table summarizes the key performance characteristics of ethidium bromide and two popular safer alternatives: SYBR® Safe and GelRed®.
| Feature | Ethidium Bromide (EtBr) | SYBR® Safe | GelRed® |
| Mechanism of Action | Intercalator[1][2] | Minor Groove Binder | Intercalator[4] |
| Limit of Detection | ~1-5 ng/band[3][5] | ~1-5 ng/band[3] | ~0.25 ng/band[3] |
| Toxicity/Mutagenicity | Potent mutagen, potential carcinogen and teratogen[6][7][8][9] | Significantly less mutagenic than EtBr[6] | Non-mutagenic and non-cytotoxic[10][11] |
| Cell Permeability | Permeable to cell membranes | Impermeable to cell membranes | Impermeable to cell membranes[11] |
| Disposal | Requires decontamination or hazardous waste disposal[6][12] | Can often be disposed of in regular lab waste (check local regulations)[6] | Classified as non-hazardous waste[11] |
| Excitation Wavelengths (nm) | 300, 360, 520[3][5] | ~502 (can be excited by blue light or UV) | 300[3] |
| Emission Wavelength (nm) | 590 (Orange-Red)[3] | ~530 (Green) | 595 (Red)[3] |
| Visualization | UV Transilluminator | Blue Light or UV Transilluminator | UV Transilluminator |
Experimental Protocols
Detailed methodologies for DNA gel staining are crucial for reproducible results. Below are standard protocols for both ethidium bromide and a representative safer alternative, SYBR® Safe.
Ethidium Bromide Staining Protocol
Caution: Ethidium bromide is a potent mutagen and should be handled with extreme care. Always wear personal protective equipment (PPE), including a lab coat, nitrile gloves, and UV-protective eyewear. All EtBr-contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Method 1: In-Gel Staining
-
Prepare Agarose Gel: Prepare a 1% agarose gel solution in 1X TBE or TAE buffer.
-
Cooling: Allow the molten agarose to cool to approximately 60-70°C.
-
Add EtBr: Add ethidium bromide stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL (e.g., 5 µL of stock solution per 100 mL of gel).[5][13][14]
-
Casting: Swirl the flask gently to mix, then pour the gel into a casting tray with combs and allow it to solidify.
-
Electrophoresis: Load DNA samples and run the gel in 1X TBE or TAE buffer.
-
Visualization: After electrophoresis, place the gel on a UV transilluminator to visualize the DNA bands.[13]
Method 2: Post-Staining
-
Prepare Staining Solution: Prepare a staining solution of 0.5 µg/mL ethidium bromide in deionized water or electrophoresis buffer.[5][13]
-
Electrophoresis: Run an agarose gel with DNA samples in a buffer that does not contain EtBr.
-
Staining: After electrophoresis, carefully transfer the gel into a container with the staining solution. Incubate for 15-30 minutes with gentle agitation.[12][13]
-
Destaining (Optional but Recommended): To reduce background fluorescence and increase sensitivity, destain the gel in deionized water for 15-30 minutes.[5]
-
Visualization: Visualize the gel on a UV transilluminator.
SYBR® Safe Staining Protocol
Method 1: In-Gel Staining
-
Prepare Agarose Gel: Prepare a 1% agarose gel solution in 1X TBE or TAE buffer.
-
Cooling: Allow the molten agarose to cool to approximately 60-70°C.
-
Add SYBR® Safe: Add SYBR® Safe DNA Gel Stain (typically a 10,000X concentrate in DMSO) to the molten agarose at a 1:10,000 dilution.
-
Casting: Swirl gently to mix and pour the gel.
-
Electrophoresis: Load samples and run the gel. For gels longer than 10 cm, it is recommended to also add SYBR® Safe to the running buffer at a 1:10,000 dilution to prevent dye migration issues.
-
Visualization: After electrophoresis, visualize the gel on a blue-light transilluminator for optimal results and to avoid DNA damage. A UV transilluminator can also be used. DNA bands will appear bright green.
Visualizing the Workflow and Comparison
To better understand the experimental process and the decision-making framework for choosing a DNA stain, the following diagrams are provided.
Caption: Experimental workflow for DNA gel staining.
Caption: Logical comparison of DNA staining options.
Conclusion
While ethidium bromide has been a laboratory staple for DNA visualization for many years due to its effectiveness and low cost, its significant health and environmental risks cannot be overlooked. The development of safer alternatives like SYBR® Safe and GelRed® offers researchers viable options that provide comparable or even superior sensitivity without the associated hazards. These modern dyes are designed to be cell-impermeable, drastically reducing their mutagenicity and toxicity, and simplifying disposal procedures.
For laboratories prioritizing safety and ease of use, transitioning to these alternatives is a prudent choice. While the initial cost per reaction may be higher, the long-term benefits of a safer work environment and reduced hazardous waste disposal costs present a compelling argument for their adoption. Based on current scientific literature, this compound is not a recognized DNA stain for gel electrophoresis, and researchers should rely on validated and well-documented reagents for their experimental needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. bvda.com [bvda.com]
- 4. researchgate.net [researchgate.net]
- 5. arrowheadforensics.com [arrowheadforensics.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy this compound | 6441-82-3 [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iNtRON Biotechnology DR [intronbio.com:6001]
- 11. geneon.net [geneon.net]
- 12. arrowheadforensics.com [arrowheadforensics.com]
- 13. Rhodamine 6G - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. worlddyevariety.com [worlddyevariety.com]
A Comparative Analysis of Astrazon Red 6B Application Methods in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of Astrazon Red 6B Results
This compound is a cationic dye widely utilized in various scientific and industrial applications, most notably in the textile industry for dyeing acrylic fibers and in biological research as a staining agent.[1] Its vibrant color and strong binding properties make it a valuable tool for visualization and quantification. However, the methodology employed in its application can significantly impact the outcome. This guide provides a comparative analysis of two distinct methods for applying a closely related dye, Astrazon Red 5BL 200%, to acrylic fabrics: conventional heating versus ultrasonic-assisted dyeing. The data presented here offers a framework for understanding how different experimental conditions can influence the performance of Astrazon dyes, a crucial consideration for the cross-validation of research results.
Data Presentation: Performance under Conventional and Ultrasonic Dyeing
The following table summarizes the key performance indicators of Astrazon Red 5BL 200% when applied to acrylic fabrics using conventional heating and ultrasonic-assisted methods. The primary metric for comparison is the color strength (K/S), a standard measure of dye uptake by the fabric.
| Performance Metric | Conventional Dyeing | Ultrasonic-Assisted Dyeing |
| Optimal Dye Concentration | 2% (on weight of fabric) | 2% (on weight of fabric) |
| Optimal Temperature | 100°C | 80°C |
| Optimal Time | 60 minutes | 45 minutes |
| Maximum Color Strength (K/S) | ~18 | ~22 |
| Washing Fastness (Staining on Cotton) | 4-5 | 4-5 |
| Washing Fastness (Staining on Wool) | 4 | 4 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | 4 | 4 |
| Perspiration Fastness (Acidic) | 4 | 4-5 |
| Perspiration Fastness (Alkaline) | 4 | 4 |
| Light Fastness | 5 | 5 |
Experimental Protocols
The data presented above was derived from a study comparing conventional and ultrasonic dyeing methods for acrylic fabrics. The detailed methodologies are provided below to allow for replication and cross-validation.
Materials
-
Fabric: Scoured and bleached plain weave acrylic fabric.
-
Dye: C.I. Astrazon Basic Red 5BL 200%.
-
Chemicals: Acetic acid, sodium acetate.
Conventional Dyeing Protocol
-
Dye Bath Preparation: A dye bath with a liquor ratio of 50:1 (50 mL of water for every 1 gram of fabric) was prepared. The pH of the bath was adjusted to 4.5 using an acetic acid/sodium acetate buffer.
-
Dyeing Process: The acrylic fabric was introduced into the dye bath at 60°C. The temperature was raised to 100°C at a rate of 2°C per minute and maintained for 60 minutes.
-
Rinsing and Drying: After dyeing, the fabric was rinsed thoroughly with cold water and then dried at ambient temperature.
Ultrasonic-Assisted Dyeing Protocol
-
Dye Bath Preparation: A dye bath was prepared with the same liquor ratio and pH as the conventional method.
-
Ultrasonic Application: The dyeing was carried out in an ultrasonic water bath operating at a frequency of 40 kHz and a power of 100 W.
-
Dyeing Process: The acrylic fabric was placed in the dye bath within the ultrasonic apparatus. The temperature was maintained at 80°C for a duration of 45 minutes.
-
Rinsing and Drying: Following the ultrasonic dyeing, the fabric was rinsed with cold water and dried at room temperature.
Performance Evaluation
-
Color Strength (K/S): The color yield on the dyed fabrics was determined by measuring the spectral reflectance of the samples using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S values.
-
Fastness Properties: Washing, rubbing, perspiration, and light fastness tests were conducted according to the relevant ISO standards.
Visualization of Experimental Workflow
To illustrate the logical flow of the comparative study, the following diagram outlines the key steps from material preparation to data analysis.
Caption: Workflow for comparing conventional and ultrasonic dyeing of acrylic fabric.
References
A Comparative Analysis of Dyes for Cell Viability Assays: A Closer Look at Neutral Red
For researchers, scientists, and drug development professionals seeking reliable methods to assess cell viability, the choice of assay is critical. While various dyes are utilized for this purpose, this guide focuses on a well-established method, the Neutral Red assay. An initial exploration for a comparative analysis including Astrazon Red 6B was undertaken. However, extensive research did not yield documented evidence or established protocols for the use of this compound as a primary agent in cell viability assays. Its predominant applications are in the textile industry and for general biological staining of cellular structures.[1][2] Therefore, this guide will provide a comprehensive overview and detailed protocol for the widely accepted and validated Neutral Red viability assay.
Neutral Red: A Lysosome-Based Viability Indicator
The Neutral Red assay is a sensitive, quantitative, and cost-effective colorimetric method for determining cell viability.[3] Its principle is based on the ability of viable, healthy cells to actively uptake and sequester the weakly cationic dye, Neutral Red, within their lysosomes.[3][4][5][6]
In living cells, the lysosomal membrane maintains a proton gradient, resulting in an acidic internal environment. Neutral Red, being a lipophilic molecule, can passively diffuse across the cell membrane. Once inside the cell, it becomes protonated and trapped within the acidic lysosomes. In contrast, non-viable cells with compromised lysosomal and plasma membranes are unable to retain the dye.[5] The amount of dye retained in the lysosomes is directly proportional to the number of viable cells in the sample. This retained dye can be extracted and quantified spectrophotometrically, providing a reliable measure of cell viability.[3][4]
Data Presentation: Key Performance Characteristics of Neutral Red Assay
| Parameter | Description | Reference |
| Principle | Uptake and accumulation of the dye in the lysosomes of viable cells. | [3][4][5][6] |
| Detection Method | Colorimetric (Spectrophotometer) | [3][4] |
| Assay Time | Approximately 3-4 hours post-treatment.[3] | [3] |
| Cell Type | Adherent and suspension cells.[4] | [4] |
| Advantages | High sensitivity, cost-effective, reproducible.[3] | [3] |
| Limitations | Potential for interference from compounds that affect lysosomal pH. |
Experimental Protocol: Neutral Red Viability Assay
This protocol provides a general guideline for performing the Neutral Red viability assay in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Neutral Red staining solution (e.g., 50 µg/mL in sterile PBS)
-
Wash buffer (e.g., sterile PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at ~540 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time. Include untreated control wells.
-
Incubation with Neutral Red:
-
Remove the culture medium containing the test compound.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate the plate for 2-3 hours at 37°C in a CO2 incubator, allowing viable cells to take up the dye.
-
-
Washing:
-
Carefully remove the Neutral Red staining solution.
-
Gently wash the cells with 150 µL of wash buffer to remove any unincorporated dye.
-
-
Dye Extraction:
-
Add 150 µL of destain solution to each well.
-
Agitate the plate on a shaker for 10-20 minutes to extract the dye from the lysosomes.
-
-
Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (destain solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Mandatory Visualizations
Caption: Workflow of the Neutral Red Viability Assay.
Caption: Mechanism of Neutral Red uptake in viable vs. non-viable cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Cell Viability Assays | AAT Bioquest [aatbio.com]
Astrazon Red 6B: An Evaluation for Live vs. Dead Cell Specificity in Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of cell viability is a cornerstone of cellular and molecular biology, toxicology studies, and drug development. The ability to distinguish between live and dead cell populations is critical for assessing cellular health, cytotoxicity, and the efficacy of therapeutic agents. While a variety of well-established dyes and methods exist for this purpose, this guide addresses the specificity of Astrazon Red 6B for differentiating live versus dead cells and compares it to standard, validated alternatives.
Our comprehensive review of available scientific literature and product specifications reveals that This compound is primarily classified and utilized as a textile dye . While it finds some application as a general biological stain for visualizing cellular structures, there is a notable absence of experimental data validating its use for specifically differentiating between live and dead cells. Its mechanism of action for such a purpose remains uncharacterized, and no established protocols for its use in cell viability assays are available.
In contrast, several other dyes are widely accepted and extensively documented for their reliable performance in live/dead cell discrimination. This guide will focus on two of the most prevalent and well-characterized viability stains: Propidium Iodide (PI) and Calcein AM , providing a direct comparison of their mechanisms, performance, and experimental protocols.
Comparison of Cell Viability Dyes
The following table summarizes the key characteristics of this compound (based on available information) and the established live/dead staining reagents, Propidium Iodide and Calcein AM.
| Feature | This compound | Propidium Iodide (PI) | Calcein AM |
| Primary Application | Textile Dye, General Biological Stain[1][2] | Dead Cell Stain[3][4] | Live Cell Stain[5] |
| Principle of Staining | Unspecified for live/dead differentiation. As a cationic dye, it may interact with negatively charged cellular components.[6] | Enters cells with compromised membranes and intercalates with DNA, exhibiting a significant increase in fluorescence.[3][7] | A non-fluorescent, cell-permeable compound that is cleaved by intracellular esterases in live cells to produce the fluorescent molecule Calcein.[5] |
| Specificity | Not validated for live vs. dead cell specificity. | Stains dead or membrane-compromised cells.[3] | Stains live, metabolically active cells.[5] |
| Fluorescent Properties | Fluorescent, but specific excitation and emission maxima in a cellular context for viability are not well-documented. | Excitation/Emission (DNA-bound): ~535 nm / ~617 nm.[7] | Excitation/Emission (Calcein): ~494 nm / ~517 nm.[6] |
| Advantages | No documented advantages for cell viability assays. | - Simple and rapid staining protocol.- Bright red fluorescence provides a clear signal for dead cells.- Widely used and well-characterized. | - Stains only live cells, providing a direct measure of viability.- Low cytotoxicity.[8] |
| Disadvantages | - Not validated for live/dead cell staining.- Mechanism of cellular uptake and specificity is unknown.- Potential for cytotoxicity.[6][9] | - Cannot be used on fixed cells.- Can also stain cells in late-stage apoptosis.[3] | - Staining can be lost over time if cells die.- Requires active esterase activity. |
Mechanisms of Action
The distinct mechanisms of Propidium Iodide and Calcein AM are what confer their specificity for dead and live cells, respectively.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Buy this compound | 6441-82-3 [smolecule.com]
- 7. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shop.carl-jaeger.de [shop.carl-jaeger.de]
A Comparative Guide to Fluorescent Nuclear Stains: Benchmarking Astrazon Red 6B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular imaging and analysis, the precise visualization of the cell nucleus is fundamental. Established fluorescent nuclear stains like DAPI, Hoechst, and Propidium Iodide are mainstays in laboratories worldwide, each with a well-defined profile of spectral characteristics, applications, and limitations. This guide provides a comprehensive benchmark of these trusted standards and introduces a potential, albeit uncharacterized, candidate: Astrazon Red 6B.
This compound is a cationic dye, a characteristic that theoretically allows for interaction with the negatively charged nucleic acids within the cell nucleus.[1] However, its application as a fluorescent nuclear stain is not documented in scientific literature. As an azo dye, it is anticipated to exhibit low intrinsic fluorescence.[2] This guide, therefore, serves a dual purpose: to provide a direct comparison of established nuclear stains and to propose a rigorous experimental framework for the evaluation of this compound's potential in this application.
Quantitative Comparison of Established Nuclear Stains
The selection of an appropriate nuclear stain is contingent on the experimental context, including whether the cells are live or fixed, the instrumentation available, and the other fluorophores in use. The table below summarizes the key quantitative parameters of three widely used nuclear stains and a far-red alternative, RedDot™2.
| Property | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | Propidium Iodide (PI) | RedDot™2 |
| Excitation Max (DNA-bound) | ~358 nm[3] | ~350 nm[4] | ~535 nm[5] | ~665 nm[3] |
| Emission Max (DNA-bound) | ~461 nm[3] | ~461 nm[4] | ~617 nm[5] | ~695 nm[3] |
| Quantum Yield (DNA-bound) | High (~0.92)[6] | High | 20-30 fold increase upon binding[5] | Not specified, but described as bright |
| Photostability | More photostable than Hoechst[7] | Less photostable than DAPI[7] | Generally photostable | Highly photostable[2] |
| Cell Permeability | Moderately permeant (stains live cells at high concentrations)[8] | Cell-permeant (suitable for live cells)[9][10] | Cell-impermeant (stains dead/necrotic cells)[5] | Cell-impermeant (for fixed or dead cells)[3] |
| Binding Specificity | AT-rich regions of DNA[3] | AT-rich regions of DNA[11] | Intercalates in DNA and RNA[5] | DNA |
| Common Applications | Fixed cell nuclear counterstain, cell cycle analysis[12][13] | Live and fixed cell nuclear staining, cell cycle analysis[1][9] | Dead cell identification, cell cycle analysis in fixed cells[14][15] | Fixed cell nuclear counterstain in multicolor imaging[2][3] |
| Advantages | Bright, high quantum yield, relatively photostable.[6][7] | Excellent for live-cell imaging, low toxicity.[16] | Reliable dead cell indicator, compatible with 488 nm laser line.[17] | Far-red emission minimizes spectral overlap, highly photostable.[2] |
| Disadvantages | Less effective for live-cell imaging, potential for phototoxicity.[8] | Less photostable than DAPI, fluorescence can be quenched by BrdU.[7][11] | Stains RNA (requires RNase treatment for DNA specificity), not suitable for live cells.[5] | Not visible by eye, requires sensitive camera detection.[3] |
Experimental Protocols for Established Nuclear Stains
Detailed and validated protocols are crucial for reproducible and accurate nuclear staining. Below are standardized protocols for the use of DAPI, Hoechst 33342, Propidium Iodide, and RedDot™2 in mammalian cell cultures.
Staining Fixed Cells with DAPI
-
Cell Preparation: Grow cells on coverslips or in imaging plates. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash cells three times with PBS. Incubate with DAPI solution (0.1-1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[18]
-
Washing: Wash cells twice with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip with an antifade mounting medium. Image using a fluorescence microscope with a standard DAPI filter set (Ex: ~360 nm, Em: ~460 nm).[13]
Staining Live and Fixed Cells with Hoechst 33342
Live Cells:
-
Preparation: Grow cells in a suitable imaging vessel.
-
Staining: Add Hoechst 33342 directly to the culture medium at a final concentration of 0.1-10 µg/mL.[1] Incubate at 37°C for 10-30 minutes.[1]
-
Imaging: Image the cells directly. Washing is optional but can reduce background fluorescence.[1] Use a filter set appropriate for DAPI/Hoechst (Ex: ~350 nm, Em: ~461 nm).
Fixed Cells:
-
Fixation: Fix cells as described for DAPI. Permeabilization is optional.
-
Staining: Incubate fixed cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.[1]
-
Washing and Imaging: Wash with PBS and image as described above.
Staining Dead Cells with Propidium Iodide (for Flow Cytometry)
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
Staining: Add Propidium Iodide to the cell suspension at a final concentration of 1-10 µg/mL.[19]
-
Incubation: Incubate for 5-15 minutes on ice, protected from light.[14] Do not wash the cells after adding PI.[14]
-
Analysis: Analyze the cells immediately by flow cytometry, using a 488 nm laser for excitation and detecting emission in the red channel (~617 nm).[17]
Staining Fixed Cells with RedDot™2
-
Fixation and Permeabilization: Fix and permeabilize cells as described for DAPI staining.
-
Staining: Dilute the RedDot™2 stock solution (typically 200X) 1:200 in PBS or an appropriate blocking buffer.[20] Incubate the cells with the staining solution for 10-30 minutes at room temperature.[20]
-
Washing and Imaging: Washing is optional. Mount and image using a far-red filter set (e.g., Cy5 channel).[2]
Proposed Experimental Workflow for Evaluating this compound
Given the absence of data on this compound as a fluorescent nuclear stain, a systematic evaluation is necessary. The following workflow outlines the key experiments required to characterize its properties and performance.
Caption: Proposed workflow for evaluating this compound as a fluorescent nuclear stain.
Decision Guide for Selecting a Nuclear Stain
For routine applications where a well-characterized stain is required, the following decision tree can guide the selection process.
Caption: Decision tree for selecting an established fluorescent nuclear stain.
Conclusion
While DAPI, Hoechst, and Propidium Iodide remain the gold standards for fluorescent nuclear staining, the exploration of new dyes is essential for advancing cellular imaging capabilities. This compound, due to its cationic nature, presents as a molecule of interest, but its utility as a fluorescent nuclear stain is currently speculative and unsupported by experimental data. The provided protocols and comparative data for established stains offer a solid foundation for any research requiring nuclear visualization. Furthermore, the proposed experimental workflow serves as a roadmap for the systematic evaluation of this compound or any other novel candidate dye, ensuring a data-driven approach to the adoption of new tools in cellular and molecular research.
References
- 1. youdobio.com [youdobio.com]
- 2. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 3. biotium.com [biotium.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Propidium iodide - Wikipedia [en.wikipedia.org]
- 6. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 11. Hoechst stain - Wikipedia [en.wikipedia.org]
- 12. betalifesci.com [betalifesci.com]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. iqproducts.nl [iqproducts.nl]
- 18. youdobio.com [youdobio.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. genetargetsolutions.com.au [genetargetsolutions.com.au]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Astrazon Red 6B
For laboratory professionals engaged in scientific research and drug development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and sustainable research environment. Astrazon Red 6B, a cationic methine dye, requires careful management due to its potential health and environmental hazards.[1][2] Adherence to established disposal protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed, can cause serious eye damage, and is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety precautions is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear suitable impervious gloves, such as PVC or nitrile rubber. Gloves should be changed immediately if contamination occurs.[1]
-
Body Protection: A lab coat or other protective clothing must be worn.[1]
General Hygiene and Handling:
-
Avoid breathing dust.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
-
Keep the container tightly closed and in a dry place.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment.[1]
-
Waste Collection:
-
Container Management:
-
Ensure the waste container is appropriate for chemical waste and is kept tightly closed.
-
Store the sealed waste container in a cool, dry, and designated hazardous waste storage area, separated from foodstuffs.[1]
-
-
Disposal Method:
-
The preferred method of disposal is through a licensed hazardous waste disposal company.
-
If recycling or reuse of the product is not feasible, it should be disposed of in accordance with local, state, and federal regulations. This may involve incineration in a suitable, permitted facility.[1]
-
Crucially, do not empty this compound into drains or water bodies due to its high toxicity to aquatic organisms. [1]
-
-
Decontamination of Packaging:
Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard and precautionary information for this compound.
| Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| H302: Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| H318: Causes serious eye damage.[1] | P280: Wear eye protection/ face protection.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1] |
| H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] | P391: Collect spillage.[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Astrazon Red 6B
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Astrazon Red 6B. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks to personnel and the environment.
This compound, a cationic azo dye, is a valuable tool in various research applications, including biological staining.[1][2] However, its inherent chemical properties necessitate stringent safety measures. This guide outlines the potential hazards, mandatory personal protective equipment (PPE), and detailed procedures for its use and disposal.
Hazard Identification and Safety Precautions
This compound presents several health and environmental hazards.[3][4] It is classified as harmful if swallowed, capable of causing serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][3][4]
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4)[4] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3] |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1)[4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)[1][3] | Avoid release to the environment. Collect spillage.[3] |
This table summarizes the primary hazards associated with this compound.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., PVC or nitrile rubber) | To prevent skin contact. Change gloves immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields | To protect against dust particles and splashes that can cause serious eye damage.[3] |
| Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dust formation is unavoidable, a suitable particulate respirator should be worn.[5] |
This table outlines the required personal protective equipment for handling this compound.
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to maintaining a safe laboratory. The following workflow must be followed.
Experimental Workflow for Safe Handling
Safe handling workflow for this compound.
Step-by-Step Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weighing paper, and paper towels, in a designated, sealed container.
-
Liquid Waste: Collect all unused solutions and contaminated liquids in a separate, sealed, and clearly labeled waste container.
-
-
Container Management:
-
Soiled and empty containers should be treated as hazardous waste and disposed of in the same manner as the substance itself.[3]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of in accordance with local, regional, and national environmental regulations.[3]
-
If recycling or utilization is not feasible, incineration at a suitable, approved facility is a potential disposal method.[3]
-
Crucially, do not empty into drains or water systems. [3]
-
By implementing these safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal and environmental protection.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
